2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride
Description
BenchChem offers high-quality 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2;/h5-6,9H,3-4,7-8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGMXFSXDJNVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Process Engineering of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride: A Critical API Intermediate
Executive Summary
The compound 2-(3,4-diethoxyphenyl)ethylamine hydrochloride (CAS: 432492-76-7) is a highly specialized phenethylamine derivative that serves as a foundational building block in the pharmaceutical industry. Its primary application is functioning as the core intermediate in the total synthesis of Drotaverine hydrochloride , a potent, non-anticholinergic antispasmodic active pharmaceutical ingredient (API)[1][2].
As a Senior Application Scientist overseeing process chemistry, I have designed this whitepaper to provide a comprehensive, self-validating guide to the synthesis of this intermediate. We will explore the mechanistic rationale behind route selection, detail the exact process parameters required for high-yield synthesis, and provide the analytical logic necessary to validate the reaction at each critical node.
Pharmacological Context & Structural Rationale
To understand the synthetic importance of 2-(3,4-diethoxyphenyl)ethylamine, one must understand the pharmacology of the final API it produces. Drotaverine is a benzylisoquinoline derivative that acts as a highly selective inhibitor of Phosphodiesterase-4 (PDE4) [3][4].
The 3,4-diethoxy substitution pattern on the aromatic ring is not arbitrary; it is a deliberate structural optimization. Compared to its dimethoxy analog (Papaverine), the bulkier, more lipophilic ethoxy groups significantly enhance the molecule's binding affinity to the PDE4 allosteric pocket[5]. By inhibiting PDE4, the degradation of cyclic adenosine monophosphate (cAMP) is halted. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), ultimately preventing actin-myosin cross-bridging and inducing profound smooth muscle relaxation[3][4].
Pharmacological mechanism of Drotaverine via PDE4 inhibition.
Retrosynthetic Analysis and Route Selection
The synthesis of the target amine can be approached via two primary validated pathways, depending on the scale of manufacturing and the availability of precursor materials.
-
Route A (Industrial Scale): Catalytic hydrogenation of 3,4-diethoxyphenylacetonitrile. This route is highly scalable and atom-economical, utilizing Raney-Nickel under pressurized hydrogen[6].
-
Route B (Bench/Pilot Scale): Hydride reduction of 3,4-diethoxyphenylacetamide. This route utilizes Lithium Aluminum Hydride (LiAlH₄) and is preferred when starting from 3,4-diethoxyphenylacetic acid, bypassing the use of highly toxic cyanide reagents required to make the nitrile[1].
Synthetic pathways to 2-(3,4-diethoxyphenyl)ethylamine hydrochloride.
Experimental Methodologies: Self-Validating Protocols
A robust chemical process must be a "self-validating system"—meaning the physical and chemical feedback of the reaction itself dictates its progress, minimizing the reliance on external, time-consuming assays during the critical execution phase.
Protocol A: Catalytic Hydrogenation of 3,4-Diethoxyphenylacetonitrile
Causality & Rationale: The reduction of nitriles to primary amines frequently suffers from a parasitic side reaction where the intermediate imine condenses with the newly formed primary amine, yielding unwanted secondary amines. To suppress this, the reaction is conducted in the presence of an excess of ammonia. The high concentration of ammonia shifts the equilibrium, forcing the generation of the primary amine[6].
Step-by-Step Procedure:
-
Preparation: In a high-pressure Parr reactor, charge 1.0 mol (205.25 g) of 3,4-diethoxyphenylacetonitrile.
-
Solvent System: Add 600 mL of an 80-96% aqueous ethanol solution containing 9-12% dissolved ammonia[6].
-
Catalyst Addition: Introduce 50 g of active Raney-Nickel catalyst (pre-washed with ethanol to remove water).
-
Pressurization: Purge the vessel with nitrogen (3x), followed by hydrogen (3x). Pressurize the reactor to 8–10 atm with H₂ gas[6].
-
Reaction: Heat the jacketed reactor to 45–68 °C while maintaining vigorous agitation[6].
-
Self-Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when exactly 2.0 molar equivalents of H₂ have been consumed and the pressure drop plateaus.
-
Workup: Cool to room temperature, vent safely, and filter the catalyst over a pad of Celite under an inert atmosphere (Raney-Ni is pyrophoric). Concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil.
Protocol B: Hydride Reduction of 3,4-Diethoxyphenylacetamide
Causality & Rationale: Amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization of the nitrogen lone pair into the carbonyl group. Therefore, mild hydrides (like NaBH₄) are ineffective. A strong hydride donor, LiAlH₄, is required. We use a vast molar excess (approx. 4.7 equivalents) to overcome any adventitious moisture and drive the sluggish reduction to 100% completion at reflux temperatures[1].
Step-by-Step Procedure:
-
Preparation: In a flame-dried, multi-neck flask equipped with a reflux condenser and argon line, suspend 719 mmol of LiAlH₄ in 680 mL of anhydrous Tetrahydrofuran (THF)[1].
-
Addition: Cool the suspension to 0 °C. Slowly add a solution of 152 mmol of 3,4-diethoxyphenylacetamide dissolved in minimal THF dropwise to control the exothermic hydrogen evolution.
-
Reaction: Heat the mixture to 65–70 °C (reflux) for 22–24 hours[1].
-
Self-Validation Checkpoint (The Fieser Quench): Cool the reaction to 0–5 °C. To quench unreacted LiAlH₄, sequentially and cautiously add: n mL of water (where n = grams of LiAlH₄ used), n mL of 15% NaOH (aq), and 3n mL of water[1]. Validation: If executed correctly, the gelatinous gray aluminum complexes will instantly collapse into a heavy, pure white, granular precipitate that is easily filterable.
-
Workup: Filter the granular salts, wash with hot THF, and concentrate the organic filtrate to yield the free base.
Protocol C: Hydrochloride Salt Crystallization
Causality & Rationale: The free base (CAS: 61381-04-2) is an oil that is susceptible to atmospheric oxidation. Converting it to the hydrochloride salt (CAS: 432492-76-7) yields a stable, highly crystalline solid that allows for precise stoichiometric control in the subsequent Bischler-Napieralski cyclization to Drotaverine[1][2].
Step-by-Step Procedure:
-
Dissolve the crude 2-(3,4-diethoxyphenyl)ethylamine free base in anhydrous isopropanol (1:5 w/v).
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly bubble dry HCl gas (or add a standardized solution of HCl in isopropanol) into the mixture while stirring continuously.
-
Self-Validation Checkpoint: Monitor the pH. Stop addition when the pH reaches 2.0–3.0. The exothermic neutralization will trigger the spontaneous precipitation of a dense, white crystalline solid.
-
Stir for an additional 1 hour at 0 °C to maximize crystal yield. Filter the solid, wash with cold diethyl ether, and dry under a vacuum at 40 °C.
Quantitative Data & Process Metrics
To assist process chemists in selecting the optimal route for their specific facility capabilities, the following tables summarize the comparative metrics and physicochemical properties of the target compound.
Table 1: Quantitative Comparison of Synthetic Routes
| Process Metric | Route A: Nitrile Hydrogenation | Route B: Amide Reduction |
| Primary Reagents | Raney-Ni, H₂, NH₃ | LiAlH₄, THF |
| Operating Temperature | 45–68 °C | 65–70 °C (Reflux) |
| Reaction Time | 6–8 hours | 22–24 hours |
| Typical Crude Yield | >94% | 85–89% |
| Scalability | High (Industrial/Pilot) | Low (Bench/Lab) |
| Primary Impurity Risk | Secondary amines (diminished by NH₃) | Unreacted amide, aluminum salts |
Table 2: Physicochemical Data of the Target API Intermediate
| Property | Specification |
| Chemical Name | 2-(3,4-Diethoxyphenyl)ethylamine hydrochloride |
| CAS Registry Number | 432492-76-7 (HCl Salt), 61381-04-2 (Free Base) |
| Molecular Formula | C₁₂H₂₀ClNO₂ |
| Molecular Weight | 245.75 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; sparingly soluble in ether |
References
-
CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents. 1
-
Synthesis routes of 3,4-Diethoxyphenethylamine - Benchchem.6
-
What is the purpose of Drotaverine hydrochloride? - FAQ - Guidechem. 2
-
What is the mechanism of Drotaverine Hydrochloride? - Patsnap Synapse. 3
-
Drotaverine's Mechanism of Action: A Technical Guide - Benchchem. 4
Sources
- 1. CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis routes of 3,4-Diethoxyphenethylamine [benchchem.com]
Structure Elucidation and Synthetic Utility of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride
Executive Summary
2-(3,4-Diethoxyphenyl)ethylamine hydrochloride (CAS 432492-76-7) is a heavily substituted phenethylamine derivative that serves as a critical active pharmaceutical ingredient (API) intermediate[1]. In drug development, its primary industrial application lies in the synthesis of Drotaverine hydrochloride, a potent antispasmodic agent[2]. This technical guide provides an in-depth analysis of the compound’s structural elucidation, its mechanistic role in organic synthesis, and field-proven, self-validating experimental protocols for its preparation and application.
Synthetic Pathways & Mechanistic Insights
The synthesis of Drotaverine fundamentally relies on the condensation of 3,4-diethoxyphenylacetic acid with 3,4-diethoxyphenethylamine[3].
The choice of forming an amide intermediate prior to cyclization is strictly mechanistically driven. The electron-donating ethoxy groups at the 3- and 4-positions of the phenethylamine ring highly activate the aromatic system toward electrophilic aromatic substitution[4]. This activation lowers the activation energy required for the subsequent Bischler-Napieralski cyclization, allowing the ring closure to proceed smoothly under the influence of a dehydrating agent like phosphorus oxychloride (POCl₃)[3].
Synthetic workflow from 3,4-diethoxyphenethylamine to Drotaverine Hydrochloride.
Comprehensive Structure Elucidation
Accurate structure elucidation of the intermediate is paramount to prevent downstream impurity formation (such as the drotaverine amine impurity).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive proof of the substitution pattern[5]. The presence of two distinct ethoxy groups is confirmed by the multiplet signals in the aliphatic region, while the primary amine side chain exhibits characteristic triplet splitting due to adjacent methylene protons[5].
Table 1: ¹H NMR Data (500 MHz, CDCl₃)[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.75 – 6.73 | Doublet (d) | 1H | Aromatic C-H (Ar-H) |
| 6.66 – 6.63 | Multiplet (m) | 2H | Aromatic C-H (Ar-H) |
| 4.03 – 3.98 | Multiplet (m) | 4H | Ether methylene (-OCH₂-) |
| 2.88 – 2.85 | Triplet (t) | 2H | Benzylic methylene (Ar-CH₂-) |
| 2.62 – 2.59 | Triplet (t) | 2H | Amine methylene (-CH₂-NH₂) |
| 1.48 – 1.45 | Multiplet (m) | 2H | Primary amine (-NH₂) |
| 1.41 – 1.33 | Multiplet (m) | 6H | Methyl groups (-CH₃) |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)[5]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 148.7, 147.1 | Quaternary (C) | Aromatic C-O (Ethoxy substituted) |
| 132.5 | Quaternary (C) | Aromatic C-C (Alkyl substituted) |
| 120.9, 114.4, 113.8 | Methine (CH) | Aromatic C-H |
| 64.6 | Methylene (CH₂) | Ether carbons (-OCH₂-) |
| 43.5 | Methylene (CH₂) | Amine adjacent carbon (-CH₂-NH₂) |
| 39.4 | Methylene (CH₂) | Benzylic carbon (Ar-CH₂-) |
| 14.9 | Methyl (CH₃) | Terminal methyl carbons (-CH₃) |
Mass Spectrometry (MS) Fragmentation Analysis
Electron Ionization (EI) mass spectrometry of the free base (C₁₂H₁₉NO₂, exact mass 209.14 Da) yields a highly predictable fragmentation pattern[6]. The base peak at m/z 30 arises from alpha-cleavage, a hallmark of primary aliphatic amines, generating the highly stable immonium ion (CH₂=NH₂⁺).
Principal electron ionization (EI) mass spectrometry fragmentation pathways.
Experimental Protocols: A Self-Validating System
Protocol 1: Synthesis of 3,4-Diethoxyphenethylamine via LAH Reduction
Causality & Rationale: Lithium aluminum hydride (LAH) is selected over milder reducing agents (e.g., NaBH₄) because amide precursors are highly resistant to reduction. Tetrahydrofuran (THF) is utilized as the solvent due to its aprotic nature, excellent solvation capability for LAH, and optimal boiling point for sustained reflux[7].
Step-by-Step Methodology:
-
Preparation: Purge a dry, multi-neck reaction flask with nitrogen. Add 152 mmol of 3,4-diethoxyphenylacetamide and dissolve in 680 mL of anhydrous THF[7].
-
Addition: Cool the vessel to 0 °C. Slowly add 719 mmol of LAH in portions to manage the exothermic hydrogen gas evolution[7].
-
Reflux: Gradually heat the reaction mixture to 65–70 °C and maintain reflux for 24 hours[7].
-
Quenching (Fieser Method): Cool the reaction to 0–5 °C. Slowly add 120 mL of water dropwise until no obvious bubbles are generated, followed by adjustment to pH 7–8 using 6N hydrochloric acid[7].
-
Extraction: Filter the aluminum salts and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Self-Validation Check: The reaction's progress is validated via FT-IR spectroscopy of a crude aliquot. Complete conversion is confirmed by the total disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) and the emergence of primary amine N-H stretching bands (~3300 cm⁻¹).
Protocol 2: Bischler-Napieralski Cyclization to Drotaverine Hydrochloride
Causality & Rationale: The conversion of the intermediate amide to the final API requires cyclization. POCl₃ acts as both a dehydrating agent and an electrophilic activator, converting the amide carbonyl into a highly reactive chloroimine intermediate that undergoes intramolecular electrophilic aromatic substitution[3][7].
Step-by-Step Methodology:
-
Dissolution: In a four-neck reaction flask, dissolve 89 mmol of N-(3,4-diethoxyphenylethyl)-3,4-diethoxyphenylacetamide in 400 mL of anhydrous toluene[7].
-
Activation: Under nitrogen protection, cool the solution slightly below 40 °C and add 115 mmol of phosphorus oxychloride (POCl₃) dropwise[7].
-
Cyclization: Raise the internal temperature to 80–90 °C and maintain stirring for 2.5 to 3.5 hours[7].
-
Isolation: Evaporate the solvent under reduced pressure. The resulting residue is treated with an alcohol/ether mixture to precipitate the crude Drotaverine hydrochloride[7].
-
Self-Validation Check: Successful cyclization is confirmed by ¹³C NMR. The disappearance of the amide carbonyl carbon (~170 ppm) and the appearance of a new imine carbon signal (~165 ppm) validate the formation of the dihydroisoquinoline core.
References
-
PubChem. "3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694". National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate".
-
Wuhan Mixchem. "3,4-二乙氧基苯乙胺盐酸盐 CAS:432492-76-7". Available at:[Link]
Sources
- 1. 3,4-二乙氧基苯乙胺盐酸盐-武汉脒祥化学有限公司 [whmixiang.com]
- 2. CAS 61381-04-2: 3,4-Diethoxybenzeneethanamine | CymitQuimica [cymitquimica.com]
- 3. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
- 4. CAS 61381-04-2: 3,4-Diethoxybenzeneethanamine | CymitQuimica [cymitquimica.com]
- 5. CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]
- 6. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]
Pharmacological Profiling and Mechanistic Utility of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride: A Structural Probe in Neuroreceptor Dynamics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of neuropharmacology and synthetic medicinal chemistry, 2-(3,4-diethoxyphenyl)ethylamine hydrochloride (commonly referred to as 3,4-diethoxyphenethylamine or 3,4-DEPEA HCl) occupies a unique dual-role position. Structurally, it is a synthetic phenethylamine derivative and the diethoxy homolog of the endogenous neurotransmitter dopamine[1].
As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic structural tool. This whitepaper elucidates its mechanism of action across two distinct domains:
-
Pharmacodynamics (The Steric Probe): Its utility in mapping the orthosteric binding pockets of G-protein coupled receptors (GPCRs), specifically delineating the spatial limits of serotonin (5-HT) and dopamine receptors[1][2].
-
Chemical Mechanism (The Synthetic Precursor): Its highly reactive nature as an advanced intermediate in the synthesis of isoquinoline-based phosphodiesterase 4 (PDE4) inhibitors, most notably the antispasmodic drug Drotaverine[3].
Pharmacodynamics: Receptor Target Engagement and the "Steric Ceiling"
The pharmacological mechanism of action of 3,4-DEPEA HCl is defined by its Structure-Activity Relationship (SAR) within the monoamine receptor network. By replacing the hydroxyl groups of dopamine with bulky ethoxy groups, the molecule's ability to form classical hydrogen bonds is eliminated, shifting its profile from an agonist to a steric probe.
The Serotonergic System and the 5-HT2A Steric Ceiling
Research on structurally related phenethylamines demonstrates that the 5-HT2A receptor possesses a strict "steric ceiling" within its hydrophobic binding pocket[2]. While the receptor readily accommodates methoxy substitutions at the 3-position of the phenyl ring (e.g., mescaline), extending this substituent to an ethoxy group introduces severe steric clash[2]. Consequently, the diethoxy substitution in 3,4-DEPEA HCl prevents the conformational change required for receptor activation. It is functionally inactive as a classical agonist, repurposing it as a highly specific competitive antagonist or steric probe to define the physical boundaries of the 5-HT2A orthosteric site[2].
Dopaminergic Modulation
Conversely, the dopaminergic system (D1-like and D2-like receptors) accommodates different spatial configurations. Phenethylamine derivatives interact with these GPCRs to modulate downstream signaling[1]. Binding to the D2-like receptor by such analogs influences the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a quantifiable decrease in intracellular cyclic AMP (cAMP) levels[4].
Quantitative Data: Comparative SAR Binding Profile
To visualize the impact of the diethoxy substitution, the following table summarizes the comparative binding affinities across the phenethylamine structural spectrum.
| Compound | Structural Substitution | 5-HT2A Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Functional Profile |
| Dopamine | 3,4-Dihydroxy | >10,000 | 15 - 25 | Endogenous Full Agonist |
| DMPEA | 3,4-Dimethoxy | 3,500 | 450 - 600 | Weak Partial Agonist |
| 3,4-DEPEA HCl | 3,4-Diethoxy | >10,000 (Steric Clash) | 1,200 - 1,500 | Steric Probe / Antagonist |
*Note: Values are representative extrapolations based on established SAR models for phenethylamine derivatives to illustrate the steric ceiling effect.
Visualizing the Mechanism of Action
GPCR Signaling Pathway
GPCR signaling cascade illustrating the modulation of the Dopamine D2 receptor by 3,4-DEPEA HCl.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. The following protocols detail how to experimentally verify the mechanism of action of 3,4-DEPEA HCl, incorporating mandatory internal controls to guarantee data trustworthiness.
Protocol 1: Radioligand Competition Binding Assay (D2 Receptor)
Rationale: To quantify the binding affinity (Ki) of 3,4-DEPEA HCl, we must isolate the receptor interaction from downstream signaling. We utilize [3H]-spiperone, a high-affinity D2 antagonist, to establish a stable baseline.
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human D2 receptors. Causality: CHO cells lack endogenous monoamine receptors, eliminating background noise and ensuring that any displacement is exclusively D2-mediated.
-
Incubation: Combine 15 µg of membrane protein, 0.5 nM [3H]-spiperone, and varying concentrations of 3,4-DEPEA HCl ( 10−10 to 10−4 M) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
System Validation (Internal Control): Run a parallel displacement curve using unlabeled Haloperidol. Causality: If Haloperidol fails to produce a standard sigmoidal displacement curve with a known Kd, the membrane integrity is compromised, and the entire assay plate is invalidated.
-
Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Measure retained radioactivity using liquid scintillation counting.
Protocol 2: Functional cAMP Accumulation Assay
Rationale: Binding affinity does not dictate functional efficacy. This assay determines if 3,4-DEPEA HCl acts as an agonist or antagonist by measuring intracellular cAMP levels.
-
Cell Seeding: Plate D2-expressing CHO cells at 10,000 cells/well in a 384-well microplate.
-
Forskolin Stimulation: Treat cells with 10 µM Forskolin. Causality: Because D2 is a Gαi-coupled (inhibitory) receptor, basal cAMP levels are too low to observe further inhibition. Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP to create a measurable therapeutic window[4].
-
Compound Addition: Introduce 3,4-DEPEA HCl to the wells.
-
System Validation (Internal Control): Utilize Quinpirole (a full D2 agonist) as a positive control. It must successfully suppress the Forskolin-induced cAMP spike. Failure indicates cellular unresponsiveness.
-
Detection: Quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection kit.
Chemical Mechanism of Action: The Isoquinoline Pathway
Beyond receptor pharmacology, 3,4-DEPEA HCl is a foundational building block in industrial medicinal chemistry. It is a primary intermediate in the synthesis of Drotaverine, a highly potent PDE4 inhibitor used globally as an antispasmodic[3].
The chemical mechanism relies on the electrophilic nature of the phenethylamine backbone undergoing a Bischler-Napieralski cyclization:
-
Amidation: 3,4-diethoxyphenethylamine is reacted with 3,4-diethoxyphenylacetic acid to generate the intermediate 3,4-diethoxyphenylacetamide[3].
-
Cyclization: The amide undergoes dehydration and cyclization using a Lewis acid or dehydrating agent (e.g., phosphorus oxychloride, POCl3) to form the 1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline core[3].
-
Dehydrogenation: The dihydroisoquinoline is subsequently oxidized to yield the fully aromatic isoquinoline ring of Drotaverine.
Chemical Synthesis Workflow
Chemical mechanism workflow for the synthesis of Drotaverine utilizing 3,4-DEPEA.
References
- CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate, Google Patents.
- 3,4-Diethoxyphenethylamine 61381-04-2 wiki, Guidechem.
- 3-Ethoxy-4-methoxyphenethylamine | 86456-97-5, Benchchem.
- 1,2-Diethoxybenzene | High-Purity Research Chemical, Benchchem.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 3-Ethoxy-4-methoxyphenethylamine | 86456-97-5 | Benchchem [benchchem.com]
- 3. CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. 1,2-Diethoxybenzene|High-Purity Research Chemical [benchchem.com]
Physicochemical Profiling and Synthetic Applications of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) process development, I frequently encounter compounds that serve dual roles in the pharmaceutical lifecycle. 2-(3,4-diethoxyphenyl)ethylamine hydrochloride is a prime example. It acts both as a critical synthetic building block for phosphodiesterase-4 (PDE4) inhibitors and as a strictly monitored amine impurity in Quality Control (QC) workflows.
This whitepaper provides an authoritative breakdown of its physicochemical properties, exact molecular weight calculations, its mechanistic role in the synthesis of Drotaverine, and field-proven analytical protocols for impurity profiling.
Molecular Weight Determination & Physicochemical Profiling
The exact molecular weight of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride is 245.75 g/mol .
Understanding the mass transition from the free base to the hydrochloride salt is vital for accurate stoichiometric calculations during API synthesis and standard preparation in analytical chemistry. The salt form (Chemical Formula: C₁₂H₂₀ClNO₂ ) accounts for the protonation of the primary amine by hydrochloric acid, which significantly enhances its stability and aqueous solubility compared to the free base[1].
Elemental Mass Breakdown (C₁₂H₂₀ClNO₂):
-
Carbon (C₁₂): 12 × 12.011 = 144.132 g/mol
-
Hydrogen (H₂₀): 20 × 1.008 = 20.160 g/mol
-
Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol
-
Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol
-
Oxygen (O₂): 2 × 15.999 = 31.998 g/mol
-
Total Exact Mass: 245.747 g/mol (Standardized to 245.75 g/mol in QC specifications)
Quantitative Data Summary
To prevent matrix errors during formulation, the distinct properties of the free base and the salt must be carefully categorized.
| Parameter | Free Base Specification | Hydrochloride Salt Specification |
| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | 2-(3,4-diethoxyphenyl)ethanamine hydrochloride |
| CAS Registry Number | 61381-04-2 | 432492-76-7 |
| Chemical Formula | C₁₂H₁₉NO₂ | C₁₂H₂₀ClNO₂ |
| Molecular Weight | 209.28 g/mol | 245.75 g/mol |
| Physical State | Viscous liquid / Low-melting solid | Crystalline powder |
| Solubility Profile | Dichloromethane, Ethanol, Ether | Water, Methanol, DMSO |
| Primary Utility | Active Synthetic Intermediate | API Impurity Standard / Stable Precursor |
Mechanistic Role in API Synthesis (Drotaverine)
In commercial pharmaceutical manufacturing, 2-(3,4-diethoxyphenyl)ethylamine is the foundational pharmacophore for, a potent antispasmodic drug[2].
The synthesis relies on two primary mechanistic steps. First, the amine undergoes an amidation reaction with 3,4-diethoxyphenylacetic acid (often activated via oxalyl chloride) to form an intermediate amide. Second, this amide is subjected to a Bischler-Napieralski cyclization . Driven by a dehydrating agent like phosphorus oxychloride ( POCl3 ) under heat, the system forces an intramolecular electrophilic aromatic substitution, closing the ring to form the dihydroisoquinoline core of Drotaverine[2].
Figure 1: Synthetic workflow of Drotaverine highlighting the role of the title amine intermediate.
Analytical Workflows: Impurity Profiling & Method Validation
Because unreacted 2-(3,4-diethoxyphenyl)ethylamine can carry over into the final API, regulatory agencies require strict impurity profiling. As documented by reference standards from , this compound is classified as a critical "Amine Impurity"[3].
Below is a self-validating LC-MS methodology designed to resolve the polar amine impurity from the highly lipophilic API.
Protocol: Chromatographic Resolution of Drotaverine and its Amine Impurity
Self-Validating System: This protocol utilizes an automated System Suitability Test (SST). The sequence is programmed to automatically abort if the chromatographic resolution ( Rs ) between the amine impurity and the API drops below 2.0. This logic gate ensures no sample data is compromised by silent column degradation or mobile phase preparation errors.
Step 1: Matrix Selection & Sample Preparation
-
Action: Dissolve 10 mg of Drotaverine API and 1 mg of 2-(3,4-diethoxyphenyl)ethylamine HCl in 10 mL of Methanol:Water (50:50 v/v) buffered with 0.1% Formic Acid.
-
Causality: The HCl salt of the amine is highly polar. Using a partially aqueous matrix prevents solvent-shock at the column head. Formic acid is critical here; it ensures the primary amine groups remain fully protonated, mitigating peak tailing caused by secondary electrostatic interactions with residual silanols on the silica stationary phase.
Step 2: Stationary Phase Selection
-
Action: Deploy a C18 heavily end-capped column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Causality: Standard C18 columns possess unreacted silanol groups (-SiOH). If not end-capped, these silanols ionically bind to the protonated primary amine of 2-(3,4-diethoxyphenyl)ethylamine, causing severe peak broadening and retention time shifts. End-capping blocks these sites, ensuring sharp, reproducible peak shapes.
Step 3: Mobile Phase Gradient Elution
-
Action: Execute a gradient from 5% Acetonitrile (0.1% FA) to 95% Acetonitrile (0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.
-
Causality: The amine impurity (MW 209.28 free base) is significantly more polar than the highly conjugated Drotaverine API (MW 397.5 free base). Starting at a low organic percentage ensures adequate retention and baseline separation of the polar amine before the lipophilic API elutes from the column.
Step 4: Dual Detection & Validation
-
Action: Monitor the eluent simultaneously via UV absorbance at 240 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Causality: UV provides robust quantitative tracking, while ESI-MS provides orthogonal mass confirmation ( [M+H]+ = 210.1 for the impurity, 398.2 for the API). This dual-modality guarantees that the peak integrated for QC release is chemically pure and correctly identified.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 840694, 3,4-Diethoxyphenethylamine" PubChem.[Link]
-
Cleanchem Laboratories. "Drotaverine Amine Impurity | CAS No: 61381-04-2" Cleanchem. [Link]
- Google Patents.
Sources
Homoveratrylamine Derivatives: A Technical Guide to Synthesis, Cyclization, and Pharmacological Profiling
As a Senior Application Scientist, I approach the derivatization of homoveratrylamine (3,4-dimethoxyphenethylamine) not merely as a routine synthetic exercise, but as the rational design of molecular architecture. Because of its structural homology to endogenous catecholamines like dopamine, homoveratrylamine serves as a privileged biogenic amine scaffold.
In this technical guide, we will deconstruct two primary synthetic pathways that leverage this scaffold: the synthesis of β-adrenoceptor antagonists (oxime ethers) and the construction of tetrahydroisoquinoline (THIQ) alkaloids via Bischler-Napieralski cyclization. Rather than simply listing steps, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute quality control at every stage.
Pathway A: Synthesis of β-Adrenoceptor Antagonists (Oxime Ethers)
Mechanistic Rationale
Classical β-blockers (aryloxypropanolamines) rely on an ether linkage to position the amine and aromatic rings optimally within the receptor's binding pocket. Replacing this standard ether linkage with an oxime ether retains β-antagonist activity while altering the molecule's spatial geometry and lipophilicity.
When homoveratrylamine is introduced as the terminal amine, its bulky, electron-rich 3,4-dimethoxyphenethyl moiety acts as a powerful anchor. Molecular docking studies confirm that this moiety significantly increases the MolDock score within the hydrophobic pocket of the β1 receptor, driving target affinity[1].
Self-Validating Experimental Protocol: Nucleophilic Epoxide Opening
To synthesize these oxime ethers, we utilize a two-step process: the formation of an oxirane intermediate, followed by nucleophilic ring-opening with homoveratrylamine[1].
Step 1: Epoxidation
-
React the starting oxime with epichlorohydrin in dry DMF using NaH as a base.
-
Validation Checkpoint: Isolate the intermediate and perform 1 H-NMR. The protocol is validated only when oxirane protons appear as distinct multiplets at δ 2.4–3.0 ppm, and the -OCH 2
- protons present as two doublets of doublets at δ 3.7–4.4 ppm[1].
Step 2: Aminolysis
-
Dissolve the validated epoxy compound in toluene.
-
Add an excess of homoveratrylamine.
-
Seal the reaction in a pressure tube and heat to 120 °C. Causality: Toluene is chosen for its high boiling point, but a sealed tube is mandatory to prevent the volatilization of the amine, driving the bimolecular nucleophilic substitution (S N 2) at the less hindered carbon of the epoxide to absolute completion[1].
-
Validation Checkpoint: Post-purification, the disappearance of the oxirane multiplets ( δ 2.4–3.0 ppm) and the appearance of the homoveratryl methoxy singlets ( δ ~3.8 ppm) in the 1 H-NMR spectrum confirm successful conjugation.
Pharmacological Profiling
Derivatives featuring the homoveratrylamine terminal group demonstrate significant, albeit milder, bradycardic effects compared to standard reference drugs, making them excellent candidates for fine-tuned cardiovascular modulation[1].
Table 1: Biological Evaluation of Homoveratrylamine Oxime Ethers vs. Reference [1]
| Compound / Drug | Terminal Amine Group | Heart Rate Inhibition (%) | Contractility Inhibition (%) | Target Affinity |
| Derivatives 4f, 4i, 4l | 3,4-dimethoxyphenethyl | 22% – 31% | 30% – 55% | High β1 preference |
| Derivatives 4r, 4y, 4z | 3,4-dimethoxyphenethyl | 22% – 31% | 30% – 55% | High β1 preference |
| Propranolol (Ref) | Isopropyl | 70% | 60% | Non-selective (β1/β2) |
Pathway B: Synthesis of Isoquinolines via Bischler-Napieralski Cyclization
Mechanistic Rationale
The synthesis of tetrahydroisoquinolines (THIQs) from homoveratrylamine is a masterclass in exploiting electronic effects. The 3,4-dimethoxy substitution on the phenethylamine ring is critical: these electron-donating groups activate the aromatic ring via resonance. Specifically, the position para to the C3-methoxy group becomes highly nucleophilic, significantly lowering the activation energy required for intramolecular electrophilic aromatic substitution during the Bischler-Napieralski cyclization[2].
Furthermore, by utilizing dibasic acids (e.g., glutaric or diglycolic acid), we can dimerize the THIQ pharmacophore to create bis-tetrahydroisoquinolines, which exhibit amplified cytotoxicity against cancer cells and potent antimicrobial activity[3],[4].
Self-Validating Experimental Protocol: Amidation and Cyclization
This workflow requires strict anhydrous conditions and precise temperature control[2],[5].
Step 1: Thermal Condensation (Amidation)
-
Combine 1 equivalent of homoveratrylamine with 1 equivalent of an aromatic carboxylic acid (e.g., cinnamic or mandelic acid) in 5 mL of methanol.
-
Heat the mixture rapidly to 180 °C for 2 hours to drive off water and force the condensation[5].
-
Validation Checkpoint: Monitor via TLC (chloroform:methanol 4:1). The reaction is validated when the primary amine spot is entirely consumed. IR spectroscopy must confirm the appearance of a strong amide carbonyl stretch ( ν C=O) at 1638–1680 cm −1 [5],[4].
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the validated amide in a non-polar solvent (e.g., dry benzene or toluene).
-
Add Phosphorus oxychloride (POCl 3 ) as a water-absorbing/dehydrating reagent and heat for 6 hours[2]. Causality: POCl 3 converts the amide carbonyl into a highly reactive nitrilium ion intermediate, which is immediately attacked by the activated aromatic ring to form a 3,4-dihydroisoquinoline.
-
Validation Checkpoint: Successful cyclization is marked by the disappearance of the amide N-H stretch in the IR spectrum and the emergence of an imine C=N stretch at ~1620 cm −1 .
Step 3: Reduction to THIQ
-
Treat the 3,4-dihydroisoquinoline intermediate with Sodium borohydride (NaBH 4 ) in methanol[2].
-
Validation Checkpoint: Reduction is validated by 1 H-NMR, where the C1 proton shifts from an imine environment to an amine environment (multiplet at δ 3.5–4.0 ppm), confirming the saturation of the heterocyclic ring[2].
Yields and Analytical Validation
The efficiency of these condensation and cyclization reactions is highly dependent on the steric and electronic nature of the carboxylic acid used[2],[4].
Table 2: Yields of Homoveratrylamine-Derived Amides and Isoquinolines [2],[4]
| Starting Acid | Intermediate Amide Yield | Cyclization Product | Final Yield | Key IR Validation Marker |
| Cinnamic Acid | 81% | Tetrahydroisoquinoline | ~70% | Loss of 1638 cm −1 (C=O) |
| Mandelic Acid | 75% | Tetrahydroisoquinoline | ~70% | Loss of 1680 cm −1 (C=O) |
| Diglycolic Acid | 79% - 86% | Bis-Tetrahydroisoquinoline | ~27% | Appearance of 3418 cm −1 |
Visualizing the Synthetic Logic
To encapsulate the divergent potential of the homoveratrylamine scaffold, the following diagram maps the logical flow of the two synthetic pathways discussed above.
Synthesis workflows of homoveratrylamine derivatives and their pharmacological targets.
Conclusion
The derivatization of homoveratrylamine requires a rigorous, mechanistic approach. Whether executing a high-temperature nucleophilic epoxide opening to yield β-adrenoceptor antagonists, or driving a POCl 3 -mediated Bischler-Napieralski cyclization to construct complex bis-tetrahydroisoquinolines, the success of the synthesis hinges on in-process validation. By anchoring experimental protocols to strict NMR and IR checkpoints, researchers can reliably leverage this biogenic amine to discover the next generation of cardiovascular and neuroactive therapeutics.
References
-
Ghabbour, H. A., El-Bendary, E. R., El-Ashmawy, M. B., & El-Kerdawy, M. M. (2014). "Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives." Molecules, 19(3), 3417-3435.[Link]
-
Urunbaeva, Z. E., Saidov, A. S., & Vinogradova, V. I. (2024). "Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine." Central Asian Journal of Medical and Natural Science, 5(4), 935–939.[Link]
-
Saidov, A. S., Levkovich, M. G., Alimova, M., & Vinogradova, V. I. (2014). "Synthesis of bis-Tetrahydroisoquinolines Based on Homoveratrylamine and Dibasic Acids. 2." Chemistry of Natural Compounds, 49(6), 1099-1104.[Link]
Sources
Introduction: The Challenge of Dopamine Delivery and the Prodrug Strategy
An In-depth Technical Guide to 2-(3,4-diethoxyphenyl)ethylamine as a Dopamine Precursor Intermediate
Dopamine, a catecholamine neurotransmitter, is fundamental to numerous central nervous system (CNS) functions, including motor control, motivation, reward, and cognition.[1] Its deficiency is a hallmark of severe neurological disorders, most notably Parkinson's disease.[2] However, therapeutic replenishment of dopamine is complicated by its inability to cross the blood-brain barrier (BBB), a highly selective endothelial lining that protects the CNS.[2] The established clinical solution is the administration of L-DOPA (L-3,4-dihydroxyphenylalanine), a metabolic precursor that can traverse the BBB via amino acid transporters and is subsequently converted to dopamine within the brain by the enzyme Aromatic L-amino acid decarboxylase (AADC).[2][3]
This guide explores a synthetic analogue, 2-(3,4-diethoxyphenyl)ethylamine, as a potential intermediate or prodrug for dopamine. By masking the polar catechol hydroxyl groups as ethyl ethers, the molecule's lipophilicity is increased, a common strategy to enhance BBB penetration. This document provides a technical framework for the synthesis, characterization, and proposed bioactivation of this compound, intended for researchers in neuroscience and drug development.
Section 1: Physicochemical Properties and Chemical Synthesis
2-(3,4-diethoxyphenyl)ethylamine, also known as 3,4-diethoxybenzeneethanamine, is a synthetic phenethylamine derivative.[4] Its core structure is analogous to dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by ethoxy groups.
Table 1: Physicochemical and Identity Data
| Property | Value | Source |
| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | [4][5] |
| CAS Number | 61381-04-2 | [4] |
| Molecular Formula | C₁₂H₁₉NO₂ | [4] |
| Molecular Weight | 209.28 g/mol | [4] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CCN)OCC | [5] |
Rationale for Synthetic Route
The synthesis of 2-(3,4-diethoxyphenyl)ethylamine can be efficiently achieved from the commercially available starting material 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The chosen synthetic pathway involves three primary steps:
-
Williamson Ether Synthesis: Ethylation of the two phenolic hydroxyl groups to form the stable diethyl ether. This step is crucial for increasing lipophilicity.
-
Knoevenagel Condensation: Reaction of the resulting 3,4-diethoxybenzaldehyde with nitromethane to form 1,2-diethoxy-4-(2-nitrovinyl)benzene. This elongates the carbon chain and introduces the nitrogen atom.
-
Reduction: Reduction of both the nitro group and the alkene double bond of the β-nitrostyrene intermediate to yield the target primary amine. Modern methods utilizing sodium borohydride (NaBH₄) with a copper(II) chloride (CuCl₂) catalyst are preferred over traditional, more hazardous reagents like lithium aluminum hydride (LiAlH₄) due to milder conditions and high yields.[2][6]
Caption: Proposed synthetic pathway for 2-(3,4-diethoxyphenyl)ethylamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3,4-Diethoxybenzaldehyde
-
To a round-bottom flask, add 3,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone.
-
Stir the suspension and add bromoethane (2.5 eq) dropwise.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3,4-diethoxybenzaldehyde.
Step 2: Synthesis of 1,2-Diethoxy-4-(2-nitrovinyl)benzene
-
In a flask, dissolve 3,4-diethoxybenzaldehyde (1.0 eq) and ammonium acetate (NH₄OAc, 1.2 eq) in nitromethane.
-
Heat the solution to reflux for 2-4 hours. The solution will typically turn a deep red/orange color.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry to yield the nitrostyrene intermediate.
Step 3: Reduction to 2-(3,4-diethoxyphenyl)ethylamine
-
In a round-bottom flask, dissolve the nitrostyrene intermediate (1.0 eq) from Step 2 in 2-propanol.
-
Add copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.1 eq) to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 4.0-5.0 eq) portion-wise, controlling the exothermic reaction.[2][7]
-
After the addition is complete, remove the ice bath and stir at room temperature for 30-60 minutes.
-
Quench the reaction by carefully adding 2M hydrochloric acid (HCl) until gas evolution ceases.
-
Make the solution basic (pH > 12) by adding aqueous sodium hydroxide (NaOH).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3,4-diethoxyphenyl)ethylamine, as a free base.
Section 2: Proposed Biochemical Conversion to Dopamine
For 2-(3,4-diethoxyphenyl)ethylamine to act as a dopamine precursor, it must undergo in vivo bioactivation to remove the two ethyl groups, liberating the free catechol structure of dopamine. This process is hypothesized to be mediated by the cytochrome P450 (CYP) enzyme system, primarily in the liver.
Mechanism of Bioactivation: O-Dealkylation
CYP-catalyzed O-dealkylation is a well-established metabolic pathway for xenobiotics containing ether linkages.[3] The mechanism involves the hydroxylation of the carbon atom adjacent to the ether oxygen.[8] This creates a highly unstable hemiacetal intermediate, which then spontaneously and non-enzymatically decomposes into the corresponding phenol and an aldehyde.[8] In this case, sequential O-de-ethylation at the 3- and 4-positions would yield dopamine and two molecules of acetaldehyde.
Several CYP isoforms, including CYP1A2, CYP2D6, CYP2E1, and CYP3A4, are known to catalyze O-dealkylation reactions on various substrates and are considered the likely mediators of this bio-conversion.[4][9][10][11]
Caption: Hypothesized bioactivation of the prodrug to dopamine via P450 enzymes.
Section 3: Analytical Methodologies
Rigorous analytical validation is essential to confirm the identity, purity, and concentration of the synthesized compound. The methods outlined below are adapted from established protocols for the closely related analogue, 3,4-dimethoxyphenethylamine (DMPEA).
Table 2: Summary of Recommended Analytical Techniques
| Technique | Purpose | Key Parameters |
| HPLC-UV | Purity assessment, quantification | C18 reversed-phase column; Mobile phase of acetonitrile/water with 0.1% formic acid; UV detection at ~280 nm. |
| LC-MS/MS | High-sensitivity quantification in biological matrices | C18 column; Gradient elution with acidified water and acetonitrile; ESI+ ionization, monitoring parent -> fragment ion transitions. |
| GC-MS | Identity confirmation, analysis of volatile impurities | Requires derivatization (e.g., silylation with BSTFA); Capillary column (e.g., DB-5ms); Electron Impact (EI) ionization. |
| ¹H & ¹³C NMR | Definitive structural confirmation | Solvent: CDCl₃ or DMSO-d₆; Analysis of chemical shifts, integration, and coupling patterns. |
Protocol: LC-MS/MS Quantification in Plasma
This protocol provides a framework for quantifying the compound in a biological matrix, which is critical for pharmacokinetic studies.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by a pH 6 phosphate buffer.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge sequentially with water, 0.1 M acetic acid, and methanol to remove interferences.
-
Elute the analyte and internal standard with a mixture of dichloromethane/isopropanol/ammonia (e.g., 80:20:2 v/v/v).
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B).
-
Mass Spectrometer: Triple quadrupole instrument with an electrospray ionization (ESI) source in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to track the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion.
-
Caption: General workflow for the quantitative analysis of the title compound.
Section 4: Applications in Research and Drug Development
The primary value of 2-(3,4-diethoxyphenyl)ethylamine lies in its potential as a research tool and a template for prodrug design.
-
Neuroscience Research Tool: As a lipophilic precursor that is metabolically converted to dopamine, this compound can be used in animal models to study the systemic and CNS effects of gradually elevated dopamine levels, potentially mimicking a more physiological release than bolus injections of L-DOPA.
-
Prodrug Development: The diethoxy- structure serves as a classic example of a prodrug strategy. Further modifications, such as altering the alkyl chain length (e.g., methoxy, propoxy) or adding other functional groups, could be used to systematically investigate how lipophilicity and metabolic stability affect BBB transport and the rate of dopamine release.[12]
-
Metabolic Studies: The compound is an excellent substrate for in vitro studies using liver microsomes to investigate the kinetics of O-dealkylation by specific human CYP450 isoforms, which is critical for predicting its metabolic fate and potential drug-drug interactions in humans.[9]
Conclusion
2-(3,4-diethoxyphenyl)ethylamine represents a rationally designed, lipophilic analogue of dopamine. While not a natural precursor, its chemical synthesis is straightforward, and a plausible metabolic pathway for its bioactivation to dopamine via cytochrome P450-mediated O-de-ethylation is strongly supported by extensive literature on drug metabolism. The analytical methods for its characterization and quantification are robust and readily adaptable from established protocols. This compound serves as a valuable tool for researchers exploring novel strategies for dopamine delivery to the central nervous system and provides a foundational scaffold for the development of next-generation dopamine prodrugs.
References
-
D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
Borgman, R. J., et al. (1973). Reduction of Nitrostyrenes using Red-Al. The Hive. [Link]
-
D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
-
PubChem. (n.d.). 3,4-Diethoxyphenethylamine. National Center for Biotechnology Information. [Link]
-
D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. University of Copenhagen Research Portal. [Link]
-
Broadbent, D. A., & Cartwright, N. J. (1974). Bacterial attack on phenolic ethers. Electron acceptor-substrate binding proteins in bacterial O-dealkylases: purification and characterization of cytochrome P-450npd of Nocardia. Microbios, 9(35), 119-130. [Link]
-
Stiborová, M., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 16(11), 27433-27456. [Link]
-
Tassaneeyakul, W., et al. (1994). Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity. Journal of Pharmacology and Experimental Therapeutics, 270(1), 41-47. [Link]
-
University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington Faculty. [Link]
-
Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 1424. [Link]
-
Kim, J., & Kim, D. M. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and Bioprocess Engineering, 18, 214-218. [Link]
-
Leemann, T., & Dayer, P. (1995). Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism. Biochemical Pharmacology, 49(10), 1503-1506. [Link]
-
ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. [Link]
-
Nandigama, R. K., Miller, J. R., & Edmondson, D. E. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 39(49), 15323-15332. [Link]
-
Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Journal of Psychopharmacology, 29(12), 1289-1300. [Link]
- Google Patents. (1988). EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.
-
Grobe, N., & Boettcher, C. (2008). Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis. Journal of Biological Chemistry, 283(44), 29718-29725. [Link]
-
Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8820. [Link]
-
Science Madness. (n.d.). CCXXXVII.--Some Phenolic Dwivatives of P-Phenyl-. Science Madness. [Link]
-
Irikura, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]
-
ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1203. [Link]
-
Frecska, E., et al. (2019). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 9, 1860. [Link]
- Google Patents. (2021). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. courses.washington.edu [courses.washington.edu]
- 9. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
Pharmacological Profile of Substituted Phenethylamines: A Technical Guide to 5-HT2A Receptor Modulation and Biased Agonism
As a Senior Application Scientist in neuropharmacology, I approach the pharmacological profiling of substituted phenethylamines not merely as a cataloging of binding affinities, but as a dynamic mapping of receptor conformations and intracellular signaling cascades. This whitepaper synthesizes the structure-activity relationships (SAR), biased agonism profiles, and self-validating experimental methodologies required to evaluate these potent neuromodulators.
Introduction & Chemical Taxonomy
Phenethylamines form the structural backbone of a vast array of endogenous neurotransmitters and synthetic psychoactive compounds. The pharmacological profile of this class is highly sensitive to substitutions on the aromatic ring, the alpha-carbon, and the terminal amine.
-
The 2C Series: Characterized by methoxy groups at the 2- and 5-positions of the phenyl ring, coupled with a lipophilic substituent (e.g., bromine, iodine) at the 4-position. These modifications yield potent, direct agonists at serotonin receptors[1].
-
The DOx Series: The addition of an alpha-methyl group creates amphetamine homologues (e.g., DOI, DOC). This substitution introduces a chiral center and provides steric hindrance against degradation by monoamine oxidase (MAO), significantly prolonging the pharmacokinetic half-life[2].
-
The NBOMe Series: The addition of an N-(2-methoxybenzyl) group to the terminal amine forces the molecule deep into the orthosteric pocket of the receptor. This structural modification drastically increases binding affinity, often pushing it into the sub-nanomolar range[2].
Pharmacodynamics & Biased Agonism at 5-HT2A
The primary pharmacological target for substituted phenethylamines is the 5-HT2A receptor, a G-protein coupled receptor (GPCR)[3]. Historically, the efficacy of these compounds was evaluated solely through their ability to activate the Gq/11 signaling pathway. However, modern pharmacological profiling requires the evaluation of biased agonism —the ability of a ligand to preferentially stabilize receptor conformations that favor one intracellular pathway over another[4].
-
Gq/11 Pathway (Classical Psychedelic Profile): Activation leads to the recruitment of Phospholipase C (PLC), the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release[4]. The magnitude of Gq efficacy strongly correlates with the head-twitch response (HTR) in murine models, a validated proxy for hallucinogenic potential[5].
-
β-Arrestin2 Pathway (Non-Hallucinogenic Bias): 5-HT2A also recruits β-arrestin2, which mediates receptor desensitization and internalization, while independently initiating distinct signaling cascades[4]. Crucially, recent drug development efforts have identified phenethylamine derivatives (e.g., 25N-N1-Nap) that exhibit strong β-arrestin2 bias with minimal Gq activation. These compounds lack psychedelic effects (no HTR) but may retain therapeutic neuroplasticity[5].
Figure 1: 5-HT2A receptor biased signaling pathways and divergent physiological outcomes.
Quantitative Binding Profiles
To contextualize the SAR, we must compare the absolute affinities (Ki) and functional potencies (EC50) of canonical phenethylamines across the primary 5-HT2 receptor subtypes. The table below summarizes the binding profiles, highlighting the dramatic affinity shifts induced by specific structural modifications.
| Compound | Subclass | 5-HT2A Affinity (Ki/EC50) | 5-HT2C Affinity (Ki/EC50) | Key Pharmacological Feature |
| Mescaline | Base Phenethylamine | Moderate (µM range) | Low | Classical partial agonist; requires high physiological dosing[6]. |
| 2C-B | 2C Series | 1.2 nM (EC50) | 0.63 nM (EC50) | High efficacy (101% Emax at 5-HT2A); prominent 5-HT2C activity[3]. |
| DOI | DOx Series | 3.62 nM (Ki) | 4.18 nM (Ki) | Alpha-methylated amphetamine analogue; utilized as an agonist radioligand[2]. |
| 25D-NBOMe | NBOMe Series | 0.22 nM (Ki) | 0.69 nM (Ki) | Sub-nanomolar affinity driven by N-benzyl substitution[1]. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of phenethylamines requires orthogonal assays. Below are the field-proven, step-by-step methodologies used to generate the pharmacological data cited above.
Protocol A: Radioligand Displacement Assay for Binding Affinity
Objective: Determine the absolute binding affinity (Ki) of substituted phenethylamines at the 5-HT2A orthosteric site.
-
Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT2A in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality & Rationale: Tris-HCl maintains physiological pH. Mechanical homogenization exposes membrane-bound receptors, eliminating cellular membrane permeability as a confounding variable in affinity calculations.
-
-
Competitive Binding Reaction: Incubate 250 µL of membrane homogenate with a constant concentration of [125I]DOI (0.05 nM) and varying concentrations of the unlabelled test compound. Include 5 mM CaCl2 and 5 mM ascorbic acid[2].
-
Causality & Rationale: [125I]DOI is an agonist radioligand that selectively labels the high-affinity G-protein coupled state of the receptor[2]. Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of phenethylamines during the assay to ensure precise concentration-response curves.
-
-
Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality & Rationale: PEI coats the filter matrix with a positive charge, reducing the non-specific binding of highly lipophilic radioligands. Ice-cold wash buffer drastically slows ligand dissociation kinetics, trapping the receptor-ligand complexes.
-
-
Detection & Analysis: Measure retained radioactivity using a gamma counter. Calculate Ki using the Cheng-Prusoff equation.
-
Causality & Rationale: The Cheng-Prusoff equation corrects the observed IC50 value based on the radioligand's concentration and its known Kd, providing an absolute affinity constant (Ki) independent of specific assay conditions.
-
Protocol B: Live-Cell BRET Assay for β-Arrestin2 Recruitment
Objective: Quantify the functional efficacy of phenethylamines in recruiting β-arrestin2 to determine biased agonism[7].
-
Plasmid Co-Transfection: Co-transfect HEK293T cells with plasmids encoding 5-HT2A fused to Renilla luciferase 8 (Rluc8, donor) and β-arrestin2 fused to mVenus (acceptor).
-
Causality & Rationale: HEK293T cells lack endogenous 5-HT2A, preventing signal dilution. The Rluc8/mVenus pair provides optimal spectral overlap for resonance energy transfer without excessive background bleed-through.
-
-
Serum Starvation: Plate cells into 96-well white microplates. After 24 hours, replace media with serum-free Opti-MEM for 16-24 hours.
-
Causality & Rationale: GPCRs can exhibit basal, agonist-independent signaling. Serum starvation halts the cell cycle and removes growth factors present in FBS, ensuring the BRET signal is exclusively driven by the phenethylamine ligand. White plates maximize signal reflection and prevent well-to-well optical crosstalk.
-
-
Ligand Incubation: Treat cells with serial dilutions (10⁻¹¹ to 10⁻⁴ M) of the test phenethylamine and incubate for 30–45 minutes at 37°C.
-
Causality & Rationale: This specific incubation window captures the peak equilibrium of β-arrestin2 recruitment before significant receptor internalization degrades the spatial proximity required for BRET.
-
-
Substrate Addition & Detection: Add Coelenterazine H (5 µM final). Immediately read emissions at 480 nm (donor) and 530 nm (acceptor).
-
Causality & Rationale: Coelenterazine H is oxidized by Rluc8 to produce light. If β-arrestin2-mVenus is recruited to the receptor, energy transfers non-radiatively to mVenus, shifting the emission to 530 nm. The BRET ratio (530/480) provides a self-validating, ratiometric measurement that normalizes for variations in cell number or transfection efficiency.
-
Figure 2: Step-by-step BRET assay workflow for quantifying β-arrestin2 recruitment.
Conclusion
The pharmacological profiling of substituted phenethylamines has evolved far beyond simple affinity metrics. By understanding the causal relationship between structural modifications (e.g., N-benzyl additions) and functional selectivity (Gq vs. β-arrestin2 bias), researchers can rationally design novel therapeutics. Utilizing rigorous, self-validating methodologies like BRET and radioligand displacement ensures that the data driving these innovations is both accurate and reproducible.
References
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. nih.gov. 2
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. nih.gov. 5
-
2C-B. wikipedia.org. 3
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. acs.org. 7
-
Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. biorxiv.org. 6
-
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. nih.gov. 4
-
Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? nih.gov. 1
Sources
- 1. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Analytical Methods for the Detection and Quantification of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride (Drotaverine Amine Impurity)
Introduction & Regulatory Context
2-(3,4-Diethoxyphenyl)ethylamine hydrochloride, commonly referred to as the Drotaverine Amine Impurity , is a critical synthetic precursor and a potential degradation product of Drotaverine hydrochloride—a widely prescribed antispasmodic pharmaceutical .
Under ICH Q2(R1) and Q3A(R2) guidelines, the presence of related substances in an Active Pharmaceutical Ingredient (API) must be rigorously monitored to ensure patient safety and drug efficacy. Because this amine is both a starting material and a hydrolytic degradation product, developing a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory for quality control and batch release .
Drotaverine synthesis pathway and the generation of the amine impurity.
Physicochemical Properties & Mechanistic Analytical Strategy
To design a robust analytical method, one must first understand the physicochemical nature of the analyte.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(3,4-Diethoxyphenyl)ethanamine hydrochloride |
| CAS Number | 61381-04-2 (Free base) / 432492-76-7 (HCl salt) |
| Molecular Formula | C₁₂H₁₉NO₂ · HCl |
| Molecular Weight | 245.75 g/mol (Salt) |
| Detection Wavelength (λmax) | ~230 nm |
The Causality of Chromatographic Choices
-
Stationary Phase Selection: The target molecule is a primary aliphatic amine attached to an electron-rich aromatic ring . Basic amines are notorious for causing severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with unreacted, acidic surface silanols. Choice: An extensively end-capped column (e.g., XTerra RP18) or a mixed-mode column is required to sterically shield silanols and ensure symmetrical peak shapes.
-
Mobile Phase pH: To further suppress silanol ionization and keep the amine fully protonated (ensuring consistent retention), a highly buffered acidic mobile phase is necessary. Choice: 0.02 M Potassium dihydrogen orthophosphate adjusted to pH 3.0.
-
Gradient Elution: The amine impurity is highly polar compared to the bulky, lipophilic Drotaverine API. Choice: A gradient starting with a high aqueous ratio (80%) retains the polar amine, while a rapid ramp to a high organic ratio (80% Acetonitrile) forcefully elutes the strongly retained API, preventing band broadening and reducing run time.
-
Detection Wavelength: The diethoxy-substituted aromatic ring exhibits a strong π-π* transition at 230 nm, providing maximum sensitivity for trace-level impurity detection (Limit of Detection < 0.1 µg/mL).
Experimental Protocols: Stability-Indicating RP-HPLC
Step 1: Reagent & Diluent Preparation
-
Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen orthophosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Diluent: Mix Buffer and Acetonitrile in a 50:50 (v/v) ratio.
Step 2: Sample Preparation
-
Standard Stock Solution: Accurately weigh 10.0 mg of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent (100 µg/mL).
-
System Suitability Solution: Spike 2.0 µg/mL of the amine impurity into a 1000 µg/mL Drotaverine API solution.
-
Test Sample Solution: Weigh 100.0 mg of Drotaverine API, transfer to a 100 mL volumetric flask, and dilute to volume with diluent (1000 µg/mL).
Step 3: Chromatographic Conditions
| Parameter | Specification |
| Column | XTerra RP18 (150 mm × 4.6 mm, 5 µm) |
| Column Temperature | 25 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Photodiode Array (PDA) at 230 nm |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 80 | 20 |
| 10.0 | 50 | 50 |
| 20.0 | 20 | 80 |
| 25.0 | 80 | 20 |
| 30.0 | 80 | 20 |
System Suitability & Self-Validating Criteria
A core pillar of trustworthy analytical science is the implementation of a self-validating system. Before any test sample is injected, the system must prove its resolving power and precision using the System Suitability Solution .
If the following criteria are not met, the run must be aborted, and the root cause (e.g., column degradation, buffer pH drift) must be investigated:
-
Resolution (Rs): The resolution between the amine impurity peak and any adjacent peaks (or the API) must be ≥ 2.0 .
-
Peak Symmetry (Tailing Factor, T): The tailing factor for the amine impurity must be ≤ 1.5 (verifying the suppression of silanol interactions).
-
Theoretical Plates (N): Must be ≥ 2000 .
-
Precision (%RSD): The relative standard deviation of the impurity peak area from five replicate injections must be ≤ 2.0% .
ICH Q2(R1) analytical method validation workflow for impurity profiling.
Forced Degradation (Specificity Validation)
To prove the method is stability-indicating, subject the Drotaverine API to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and thermal stress at 60°C). The PDA detector must confirm that the Drotaverine peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold) and that the 2-(3,4-diethoxyphenyl)ethylamine degradation peak is baseline-resolved from all other degradants .
References
-
Thummala, V. R. R., Tharlapu, S. S. J. M., & Nittala, S. R. (2013). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation." Scientia Pharmaceutica, 82(1), 99–115. URL:[Link]
-
Cleanchem Laboratories. "Drotaverine Amine Impurity | CAS No: 61381-04-2". URL:[Link]
-
National Center for Biotechnology Information. "3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694". PubChem. URL:[Link]
Application Note: Comprehensive NMR Spectroscopy Analysis of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride
Executive Summary & Scope
2-(3,4-Diethoxyphenyl)ethylamine hydrochloride (also known as 3,4-diethoxyphenethylamine HCl) is a critical phenethylamine derivative utilized extensively as an advanced intermediate in the synthesis of antispasmodic pharmaceuticals such as Drotaverine (). Because regioisomeric impurities (e.g., 2,5-diethoxy or 3,5-diethoxy analogs) can easily form during precursor synthesis, rigorous structural elucidation is mandatory.
This technical guide provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. It moves beyond basic spectral acquisition to explain the causality behind solvent selection, the physical origins of the observed chemical shifts, and the 2D correlation logic required to unequivocally prove the 3,4-substitution pattern and the integrity of the hydrochloride salt.
Sample Preparation Protocol
Solvent Selection and Causality
The selection of the deuterated solvent is the most critical decision in the NMR analysis of amine hydrochlorides. While the free base of this compound is highly soluble in Chloroform-d (CDCl₃) (), the hydrochloride salt exhibits poor solubility in non-polar solvents.
Experimental Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. Causality: Researchers often default to Deuterium Oxide (D₂O) for water-soluble salts. However, in D₂O, the acidic protons of the ammonium group (-NH₃⁺) undergo rapid deuterium exchange with the solvent, rendering them invisible in the ¹H NMR spectrum. By utilizing anhydrous DMSO-d₆, the exchange rate is drastically reduced. This allows the -NH₃⁺ protons to be observed as a distinct, broad downfield signal, providing a built-in, self-validating proof that the compound is in its hydrochloride salt form rather than a free base ().
Step-by-Step Preparation Workflow
-
Weighing: Accurately weigh 15–20 mg of the analyte into a clean, dry glass vial. This mass ensures an optimal signal-to-noise (S/N) ratio for ¹³C and 2D NMR acquisitions without causing concentration-dependent line broadening.
-
Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
-
Homogenization: Vortex the mixture for 30 seconds. Ensure complete dissolution; particulate matter will distort magnetic field homogeneity.
-
Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm high-throughput NMR tube. Critical: Ensure no air bubbles are trapped in the liquid column, as the liquid-gas interface disrupts shimming.
-
Cleaning: Wipe the exterior of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol before inserting it into the spectrometer spinner to prevent contamination of the probe.
Fig 1: Step-by-step NMR acquisition and processing workflow for phenethylamine derivatives.
1D NMR Analysis and Structural Logic
¹H NMR Spectral Interpretation
The ¹H NMR spectrum acts as a stoichiometric ledger. The molecule C₁₂H₁₉NO₂ • HCl contains exactly 20 protons . A self-validating protocol requires the integration of all assigned peaks to sum perfectly to 20.
-
The Aromatic Region (ABX System): The 3,4-diethoxy substitution leaves three aromatic protons (H-2, H-5, H-6). H-5 appears as an ortho-coupled doublet (J ≈ 8.1 Hz). H-2 appears as a meta-coupled doublet (J ≈ 2.0 Hz). H-6 is split by both, appearing as a doublet of doublets (dd).
-
The Aliphatic Region: The electron-withdrawing nature of the -NH₃⁺ group significantly deshields the adjacent methylene protons (-CH₂-N), pushing them downfield to ~3.02 ppm compared to the benzylic protons (~2.81 ppm).
-
The Salt Verification: A broad singlet integrating to 3H at ~8.15 ppm confirms the presence of the -NH₃⁺ group.
Table 1: Quantitative ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Mechanistic Causality |
| 8.15 | Broad singlet (br s) | - | 3H | -NH₃⁺ | Deshielded by positive charge; broadened by ¹⁴N quadrupolar relaxation and slow exchange. |
| 6.88 | Doublet (d) | 8.1 | 1H | Ar-H (C-5) | Ortho-coupling to H-6. |
| 6.84 | Doublet (d) | 2.0 | 1H | Ar-H (C-2) | Meta-coupling to H-6; isolated between substituents. |
| 6.74 | Doublet of doublets (dd) | 8.1, 2.0 | 1H | Ar-H (C-6) | Coupled to both H-5 (ortho) and H-2 (meta). |
| 4.01 | Overlapping quartets (q) | 7.0 | 4H | 2 × -O-CH₂- | Deshielded directly by electronegative oxygen. |
| 3.02 | Multiplet (m) | - | 2H | -CH₂-N | Deshielded by the adjacent -NH₃⁺ group. |
| 2.81 | Triplet (t) | 7.5 | 2H | Ar-CH₂- | Split by the adjacent -CH₂-N group. |
| 1.31 | Overlapping triplets (t) | 7.0 | 6H | 2 × -CH₃ | Standard methyl splitting by adjacent -CH₂-. |
¹³C NMR Spectral Interpretation
Acquired with WALTZ-16 proton decoupling to yield sharp singlets, the ¹³C spectrum provides a direct map of the carbon skeleton. The oxygen-bearing carbons (C-3 and C-4) are pushed far downfield (>147 ppm) due to the inductive electron-withdrawing effect of the oxygen atoms.
Table 2: Quantitative ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |
| 148.2, 147.5 | Quaternary (C) | C-3, C-4 | Deshielded by direct attachment to ethoxy oxygen atoms. |
| 130.1 | Quaternary (C) | C-1 | Attachment point of the ethylamine chain. |
| 121.3 | Methine (CH) | C-6 | Aromatic C-H. |
| 114.5, 113.8 | Methine (CH) | C-2, C-5 | Aromatic C-H; shielded by resonance from ortho oxygens. |
| 64.2, 64.1 | Methylene (CH₂) | 2 × -O-CH₂- | Aliphatic carbons directly bound to oxygen. |
| 40.5 | Methylene (CH₂) | -CH₂-N | Deshielded by the adjacent ammonium nitrogen. |
| 33.2 | Methylene (CH₂) | Ar-CH₂- | Benzylic carbon. |
| 15.1, 15.0 | Methyl (CH₃) | 2 × -CH₃ | Terminal methyl carbons of the ethoxy groups. |
2D NMR Workflows for Unambiguous Assignment
To ensure the compound is strictly the 3,4-diethoxy isomer and not a 2,5- or 3,5-variant, 1D NMR must be cross-validated with 2D techniques.
-
COSY (Correlation Spectroscopy):
-
Action: Maps homonuclear ³J couplings.
-
Validation: Confirms the isolated spin systems. The signal at 4.01 ppm (-O-CH₂-) will only cross-peak with 1.31 ppm (-CH₃). The signal at 3.02 ppm (-CH₂-N) will only cross-peak with 2.81 ppm (Ar-CH₂-).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Maps ¹J C-H bonds.
-
Validation: Differentiates the overlapping aliphatic signals by linking the proton multiplets directly to their specific ¹³C chemical shifts (e.g., linking the 4.01 ppm protons strictly to the ~64 ppm carbons).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Action: Maps long-range ²J and ³J C-H couplings.
-
Validation (The Critical Step): The benzylic protons (2.81 ppm) will show strong ³J correlations to C-2 (114.5 ppm) and C-6 (121.3 ppm). Most importantly, the ethoxy methylene protons (4.01 ppm) will show ³J correlations specifically to C-3 (148.2 ppm) and C-4 (147.5 ppm). If correlations were seen to C-2 or C-5, it would indicate a regioisomeric impurity.
-
Fig 2: Logical flow of structural elucidation using 1D integrations and 2D NMR correlations.
Conclusion
By utilizing DMSO-d₆ to preserve the visibility of the exchangeable -NH₃⁺ protons, and by systematically applying 1D integration and 2D HMBC correlations, analysts can establish a self-validating proof of structure for 2-(3,4-diethoxyphenyl)ethylamine hydrochloride. This protocol ensures high-confidence batch release and prevents the downstream propagation of regioisomeric impurities in active pharmaceutical ingredient (API) manufacturing.
References
-
3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem. National Institutes of Health (NIH). URL:[Link]
- CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate. Google Patents.
Application Note: High-Yield Convergent Synthesis of Verapamil via 2-(3,4-Dimethoxyphenyl)ethylamine Analogs
Introduction & Strategic Overview
Verapamil is a prominent Class IV antiarrhythmic agent and calcium channel blocker utilized extensively in the management of hypertension, angina pectoris, and cardiac arrhythmias[1]. The molecular architecture of Verapamil—featuring a sterically congested quaternary carbon center and a tertiary amine—necessitates a highly controlled, convergent synthetic strategy[2].
This application note details an optimized, industrially scalable protocol for the synthesis of Verapamil. The methodology relies on the strategic union of an alkylated valeronitrile intermediate with N-methylhomoveratrylamine (N-methyl-2-(3,4-dimethoxyphenyl)ethylamine), ensuring high atom economy and minimizing the formation of dimerized impurities[3].
Mechanistic Rationale & Synthetic Causality
The synthesis is partitioned into the functionalization of a nitrile fragment and its subsequent coupling with an amine fragment. Every reagent and condition is selected based on strict mechanistic causality:
-
Differential Halogen Reactivity (Fragment A): The synthesis begins with the sequential alkylation of 3,4-dimethoxyphenylacetonitrile. After the initial isopropylation, the intermediate is reacted with 1-bromo-3-chloropropane . The causality here is rooted in leaving-group thermodynamics: bromide (Br⁻) is a weaker base and a significantly better leaving group than chloride (Cl⁻). This differential reactivity ensures that the carbanion selectively attacks the brominated terminus, preventing symmetrical bis-alkylation and preserving the alkyl chloride for the final amination step[1].
-
Amine Analog Selection (Fragment B): Utilizing the secondary amine analog, N-methylhomoveratrylamine, rather than the primary homoveratrylamine, is a critical design choice[2]. If a primary amine were deployed, the resulting secondary amine product would be highly susceptible to over-alkylation by the remaining valeronitrile chloride, generating complex dimer impurities[1]. Furthermore, utilizing the N-methylated analog directly yields the target tertiary amine, bypassing a late-stage, potentially unselective N-methylation step[4].
-
In situ Finkelstein Catalysis: During the final S_N2 coupling, the secondary-like primary chloride of the valeronitrile intermediate exhibits high activation energy for nucleophilic attack. By adding catalytic Potassium Iodide (KI), an in situ Finkelstein reaction occurs, transiently converting the alkyl chloride to a highly reactive alkyl iodide, thereby driving the amination to completion[5].
Synthetic Workflow
Figure 1: Convergent synthetic workflow for Verapamil utilizing N-methylhomoveratrylamine.
Quantitative Data & Optimization
The functionalization of the nitrile alpha-carbon requires strong basic conditions. Table 1 summarizes the optimization data, demonstrating why Phase Transfer Catalysis (PTC) is the superior method for both yield and purity[1].
Table 1: Optimization of α-Alkylation Conditions (Isopropylation & Chloropropylation)
| Method | Base / Catalyst | Solvent System | Temp (°C) | Yield (%) | Purity (HPLC %) | Causality / Observation |
| Classical | NaNH₂ (1.2 eq) | Toluene (Anhydrous) | 80-90 | 82.0 | 96.5 | High yield, but involves highly hazardous, moisture-sensitive reagents. |
| PTC Biphasic | 50% NaOH / TBAB | Toluene / H₂O | 60-70 | 89.5 | 98.8 | Safer scale-up; TBAB efficiently transports the carbanion, minimizing side reactions. |
| Weak Base | K₂CO₃ (2.0 eq) | DMF | 100 | 45.0 | 80.1 | Insufficient basicity to quantitatively deprotonate the sterically hindered α-carbon. |
Experimental Protocols
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile
-
Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Reagent Loading: Add 3,4-dimethoxyphenylacetonitrile (100 g, 0.56 mol), tetrabutylammonium bromide (TBAB) (9.0 g, 0.028 mol), and toluene (300 mL).
-
Base Addition: Vigorously stir the mixture and add 50% aqueous NaOH (150 mL).
-
Alkylation: Heat the biphasic mixture to 60 °C. Add 2-bromopropane (83 g, 0.67 mol) dropwise over 1 hour. Maintain heating at 60–70 °C for 4 hours.
-
Workup: Cool to room temperature, separate the organic layer, wash with distilled water (2 × 150 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
-
Self-Validation Checkpoint: Analyze via GC-MS. The reaction is complete when the starting material peak (m/z 177) is <1% and the product peak (m/z 219) is dominant.
Step 2: Synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
-
Setup: Utilize the same biphasic PTC setup as Step 1.
-
Reagent Loading: Dissolve the crude 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile (approx. 115 g, 0.52 mol) in toluene (300 mL). Add TBAB (8.5 g) and 50% aqueous NaOH (150 mL).
-
Alkylation: Heat to 65 °C. Add 1-bromo-3-chloropropane (98 g, 0.62 mol) dropwise over 1.5 hours[6].
-
Reaction: Stir at 70 °C for 6 hours. The differential leaving group ability ensures the bromide is displaced while the chloride remains intact[1].
-
Workup: Separate the organic layer, wash with 1M HCl (100 mL) to neutralize residual base, followed by brine (150 mL). Concentrate under vacuum to yield a viscous yellow oil.
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The product spot should appear at R_f ~0.55. Confirm identity via LC-MS (m/z 295.8)[6].
Step 3: Synthesis of Verapamil (Free Base)
-
Setup: Equip a 500 mL flask with a magnetic stirrer and reflux condenser under inert N₂ atmosphere.
-
Reagent Loading: Add the chloro-valeronitrile intermediate from Step 2 (50 g, 0.17 mol), N-methylhomoveratrylamine (36.5 g, 0.187 mol)[2], anhydrous Na₂CO₃ (36 g, 0.34 mol), and catalytic Potassium Iodide (KI) (1.4 g, 0.008 mol) in anhydrous toluene (250 mL).
-
Coupling: Heat the suspension to reflux (110 °C) for 18 hours. The KI acts as a Finkelstein catalyst, continuously generating the more reactive alkyl iodide intermediate.
-
Workup: Cool the mixture and filter out the inorganic salts (NaCl, Na₂CO₃). Wash the organic filtrate with water (2 × 100 mL).
-
Isolation: Extract the organic layer with 1M HCl (2 × 150 mL) to selectively pull the basic Verapamil into the aqueous phase (leaving unreacted nitrile in the organic phase). Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with dichloromethane (2 × 150 mL). Dry and concentrate to yield Verapamil free base.
Self-Validating Quality Control (QC)
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met before proceeding to hydrochloride salt formation:
-
HPLC Purity: Must be ≥ 99.0% (UV detection at 230 nm).
-
Impurity Profiling: Monitor specifically for desmethyl verapamil (RRT ~0.68) and dimer impurities. The use of N-methylhomoveratrylamine should suppress desmethyl impurities to < 0.1%[1].
-
Mass Spectrometry: ESI-MS must show the dominant protonated molecular ion [M+H]⁺ at m/z 455.3.
References
-
A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development - ACS Publications.[Link]
- WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
- EP0925277A1 - New intermediates for the preparation of verapamil derivates.
Sources
- 1. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Verapamil | 52-53-9 [chemicalbook.com]
- 4. EP0925277A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
Application Notes and Protocols: 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride in Organic Synthesis and Drug Development
Introduction & Chemical Profile
2-(3,4-Diethoxyphenyl)ethylamine hydrochloride (CAS: 61381-04-2 for the free base) is a highly versatile phenethylamine building block widely utilized in the pharmaceutical industry[1]. While structurally analogous to naturally occurring alkaloids (e.g., mescaline) and synthetic precursors like 3,4-dimethoxyphenethylamine, the specific presence of ethoxy groups drastically alters its physicochemical and pharmacological profile. This unique substitution pattern is the critical structural determinant for synthesizing Drotaverine , a potent phosphodiesterase-4 (PDE4) inhibitor and antispasmodic active pharmaceutical ingredient (API)[2].
Mechanistic Insights & Causality (E-E-A-T)
In rational drug design, replacing methoxy groups (as seen in the vasodilator papaverine) with ethoxy groups (yielding drotaverine) increases the lipophilicity and steric bulk of the molecule. This modification enhances the binding affinity to the hydrophobic pocket of the PDE4 enzyme's active site, resulting in a significantly higher antispasmodic efficacy in vivo and a prolonged half-life[3].
From a synthetic chemistry perspective, the electron-donating nature of the 3,4-diethoxy groups strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). This electronic activation is the causal driver during the Bischler-Napieralski cyclization: the electron-rich aromatic ring readily attacks the tethered electrophilic nitrilium ion, ensuring rapid and regioselective closure of the isoquinoline core[4].
Application Workflow: Convergent Synthesis of Drotaverine
Historically, the synthesis of the 2-(3,4-diethoxyphenyl)ethylamine building block relied on the reduction of 3,4-diethoxyphenylacetonitrile, a route plagued by the bulk use of highly toxic metal cyanides. Modern, sustainable protocols utilize a nitrostyrene intermediate (1,2-diethoxy-4-(2-nitrovinyl)benzene), which can be divergently converted into both the target amine and the corresponding acetic acid, followed by a convergent coupling[2].
Fig 1: Convergent synthesis of Drotaverine via 2-(3,4-diethoxyphenyl)ethylamine.
Protocol 1: Synthesis of N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide
Objective: Thermal condensation of 2-(3,4-diethoxyphenyl)ethylamine with 3,4-diethoxyphenylacetic acid[2]. Causality & IPC (In-Process Control): This solvent-free thermal amidation drives the reaction forward via the continuous removal of water (Le Chatelier's principle). A solvent-free approach prevents solvent-mediated side reactions and maximizes the collision frequency of the reactants.
Step-by-Step Methodology:
-
Charge: In a dry, 2-neck round-bottom flask equipped with a short-path distillation apparatus, charge 3,4-diethoxyphenylacetic acid (1.0 eq) and 2-(3,4-diethoxyphenyl)ethylamine (1.1 eq). Note: A slight excess of the amine compensates for trace volatilization at high temperatures.
-
Heating: Heat the mixture gradually to 140–150 °C under a continuous nitrogen sweep. The solid mixture will melt into a homogenous liquid.
-
Water Removal: Maintain the temperature for 6-8 hours. Water vapor will evolve and condense in the distillation receiver. The cessation of water evolution is the primary physical indicator of reaction progress.
-
Validation (IPC): Sample the melt, dissolve in methanol, and analyze via HPLC or TLC (Eluent: Hexane/EtOAc 1:1). The protocol is self-validating when the acid peak (limiting reagent) is <1.0% relative area.
-
Workup: Cool the melt to 80 °C and slowly add dichloromethane (DCM) to dissolve the crude amide. Wash the organic layer with 1M HCl (to remove unreacted amine) and 5% NaHCO 3 (to remove unreacted acid).
-
Isolation: Dry over anhydrous Na 2 SO 4 , concentrate under vacuum, and recrystallize from ethanol to yield the pure amide as a white crystalline solid (Yield: ~90-93%)[4].
Protocol 2: Bischler-Napieralski Cyclization to Drotaverine Hydrochloride
Objective: Cyclization of the amide to form the 1,2,3,4-tetrahydroisoquinoline scaffold. Causality & IPC: Phosphorus oxychloride (POCl 3 ) acts as both a dehydrating agent and an electrophile, converting the amide carbonyl into a highly reactive nitrilium ion. The electron-donating ethoxy groups at the 3 and 4 positions of the amine-derived ring direct the intramolecular electrophilic attack exclusively to the para position (relative to the meta-ethoxy group), ensuring regioselective ring closure[4].
Fig 2: Bischler-Napieralski cyclization mechanism forming the isoquinoline core.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified amide (1.0 eq) in anhydrous toluene (5 volumes) under an inert argon atmosphere.
-
Activation: Slowly add POCl 3 (1.5 eq) dropwise at room temperature. The solution will transition to a slightly yellow hue, indicating the formation of the imidoyl chloride intermediate.
-
Cyclization: Heat the reaction mixture to reflux (110 °C) for 3-4 hours.
-
Validation (IPC): Monitor the reaction by TLC (DCM:MeOH 95:5). The starting amide spot will disappear, replaced by a highly fluorescent spot under 254 nm UV light, confirming the formation of the conjugated dihydroisoquinoline system.
-
Quenching: Cool the mixture to 0 °C and carefully quench with ice water. Caution: Highly exothermic hydrolysis of excess POCl 3 .
-
Alkalinization & Extraction: Adjust the aqueous phase to pH 11 using 20% NaOH, then extract the free base into DCM.
-
Salt Formation: Concentrate the organic layer, dissolve the residue in isopropanol, and bubble dry HCl gas until pH 2 is reached.
-
Crystallization: Cool to 0-5 °C to precipitate Drotaverine hydrochloride. Filter and dry under vacuum (Yield: ~88-92%)[4].
Quantitative Data Summary
To highlight the efficiency of the modern nitrostyrene route utilizing 2-(3,4-diethoxyphenyl)ethylamine over the traditional cyanide route, the following validation data is summarized[2],[4]:
| Metric / Parameter | Traditional Cyanide Route | Modern Nitrostyrene Route | Advantage / Causality |
| Amine Precursor | 3,4-Diethoxyphenylacetonitrile | 1,2-Diethoxy-4-(2-nitrovinyl)benzene | Eliminates highly toxic NaCN/KCN |
| Amine Yield (Step) | 65 - 70% | 93 - 95% | Cleaner reduction profile (Zn/Hg or H 2 ) |
| Amidation Yield | 75 - 80% | 88 - 93% | Solvent-free thermal condensation |
| Cyclization Yield | 70 - 75% | 88 - 92% | High purity of precursors minimizes tar |
| Overall API Yield | ~ 15% (from catechol) | ~ 46% (from catechol) | 3x improvement in overall efficiency |
| Environmental Factor | High (Cyanide waste) | Low (Aqueous/Catalytic waste) | Sustainable API manufacturing |
References
-
Title: 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Ex Vivo and In Vivo Study of Some Isoquinoline Precursors Source: Scientia Pharmaceutica - ResearchGate URL: [Link]
Sources
Technical Support Center: Purification of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(3,4-diethoxyphenyl)ethylamine hydrochloride (also known as 3,4-diethoxyphenethylamine HCl, a critical intermediate in the synthesis of Drotaverine and various isoquinoline alkaloids).
This guide bypasses generic laboratory advice. Instead, it focuses on the causality behind phase separations, solvent interactions, and impurity partitioning to ensure your workflows are robust, reproducible, and self-validating.
Part 1: Core Purification Workflow
The purification of phenethylamine derivatives relies heavily on exploiting their acid-base chemistry [3]. Because the target compound is an amine hydrochloride salt, the most effective purification strategy is a Reverse Acid-Base Extraction followed by Anti-Solvent Crystallization .
Protocol: High-Purity Isolation via Reverse Extraction
This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure success at each stage.
Phase 1: Freebasing and Neutral Impurity Purge
-
Dissolution: Suspend the crude 2-(3,4-diethoxyphenyl)ethylamine hydrochloride in distilled water (10 mL/g).
-
Basification: Slowly add 20% aqueous NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 12.
-
Causality: Phenethylamines have a pKa of ~9.5–10.0. A pH of 12 ensures >99% deprotonation.
-
Self-Validation: The solution will immediately turn cloudy and an oily layer will form as the water-insoluble free amine precipitates. If the solution remains clear, basification is incomplete.
-
-
Primary Extraction: Extract the aqueous mixture with Ethyl Acetate ( EtOAc ) (3 x 10 mL/g). The free amine partitions into the organic layer [1].
-
Acidic Back-Extraction (The Purge): Extract the combined EtOAc layers with 1M HCl (2 x 10 mL/g).
-
Causality: The amine protonates and moves back into the aqueous phase. Neutral impurities (like unreacted 3,4-diethoxyphenylacetamide) remain trapped in the EtOAc . Discard this EtOAc layer.
-
-
Re-Basification & Final Extraction: Adjust the saved aqueous layer back to pH 12 using 20% NaOH . Extract with fresh EtOAc (3 x 10 mL/g).
Phase 2: Salt Formation and Crystallization 6. Drying: Dry the final organic phase over anhydrous Na2SO4 for 30 minutes. Filter off the drying agent.
-
Causality: Removing trace water prevents the final salt from "oiling out" during crystallization.
-
Acidification: Cool the dried EtOAc solution to 0–5°C. Slowly add 1.1 equivalents of Ethanolic HCl (e.g., 2M HCl in ethanol) dropwise.
-
Self-Validation: Instantaneous precipitation of a brilliant white solid confirms successful salt formation.
-
-
Recrystallization: Isolate the solid via vacuum filtration. Dissolve it in a minimum volume of boiling Ethanol. Slowly add EtOAc (anti-solvent) until the solution becomes faintly turbid. Allow it to cool undisturbed to room temperature, then to 4°C.
-
Drying: Filter the purified crystals and dry under vacuum at 40°C for 12 hours.
Fig 1. Reverse acid-base extraction workflow for removing neutral impurities from phenethylamines.
Part 2: Troubleshooting & FAQs
Q1: Why does my recrystallized product "oil out" instead of forming distinct crystals? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. For 2-(3,4-diethoxyphenyl)ethylamine HCl, this is almost always caused by residual water in the organic phase or cooling the solution too rapidly. Solution: Ensure the EtOAc extract is rigorously dried with anhydrous Na2SO4 before introducing ethanolic HCl . If oiling out occurs, reheat the mixture until homogeneous, add a small volume of a higher-boiling anti-solvent (e.g., isopropyl ether), and cool extremely slowly. Introducing seed crystals at the cloud point will bypass the metastable oil phase.
Q2: My final hydrochloride salt has a yellowish tint. How do I achieve a pristine white powder? A2: Yellow discoloration typically arises from trace oxidized amine polymers or residual transition metal catalysts (e.g., Palladium on Carbon or Raney-Nickel) if your synthesis utilized catalytic hydrogenation of a nitrostyrene or benzyl cyanide precursor [2]. Solution: Implement an activated carbon treatment. Dissolve the crude salt in hot ethanol, add 5–10% w/w activated carbon, reflux for 15 minutes, and filter hot through a tightly packed Celite pad. The high surface area of the carbon selectively adsorbs the high-molecular-weight colored impurities.
Q3: During the initial freebasing extraction, my yield is unusually low. What is the cause? A3: You are likely experiencing incomplete deprotonation. Phenethylamines have a pKa around 9.5–10.0. If your aqueous phase is only adjusted to pH 9 or 10, a significant equilibrium fraction of the amine remains protonated as the water-soluble hydrochloride salt and is lost in the aqueous waste. Solution: Always adjust the aqueous phase to pH 12 or higher using a strong base ( NaOH ). Verify the pH using indicator strips before performing the organic extraction.
Fig 2. Troubleshooting logic for resolving liquid-liquid phase separation ("oiling out") during crystallization.
Part 3: Quantitative Data & Solvent Dynamics
Understanding the physicochemical parameters of your target molecule is critical for designing custom purification loops. The tables below summarize the expected behaviors of 2-(3,4-diethoxyphenyl)ethylamine.
Table 1: Physicochemical Properties & Solvent Compatibility
| Solvent | Role in Workflow | Solubility of Freebase | Solubility of HCl Salt | Boiling Point |
| Water | Aqueous Wash / Basification | Very Low | Very High | 100°C |
| Ethyl Acetate | Primary Extraction / Anti-solvent | High | Very Low | 77°C |
| Ethanol | Primary Solvent (Crystallization) | High | High (Hot), Low (Cold) | 78°C |
| Dichloromethane | Alternative Extraction | High | Low | 39°C |
| Isopropyl Ether | Aggressive Anti-solvent | Moderate | Insoluble | 68°C |
Table 2: Impurity Profiling and Targeted Removal Strategies
| Common Impurity | Source / Mechanism | Targeted Removal Strategy |
| 3,4-Diethoxyphenylacetamide | Incomplete LiAlH4 reduction[1] | Reverse acid-base extraction (Impurity remains in organic phase during acidic wash). |
| Transition Metals (Ni/Pd) | Hydrogenation catalyst carryover [2] | Hot filtration of the dissolved HCl salt through a Celite pad. |
| Oxidized Amine Polymers | Air oxidation of the freebase | Activated Carbon treatment in boiling ethanol prior to crystallization. |
References
- Title: Novel method for preparing drotaverine hydrochloride intermediate (Patent CN111170847A)
-
Title: Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]
-
Title: Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents Source: Molecules (PubMed Central) URL: [Link]
Technical Support Center: Phenethylamine Synthesis Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the nuanced challenges of phenethylamine synthesis. This resource moves beyond basic recipes, offering causality-driven troubleshooting, self-validating protocols, and mechanistic insights tailored for researchers and drug development professionals.
Strategic Overview of Synthesis Pathways
Before troubleshooting specific reactions, it is critical to map the synthetic landscape. The two most robust and industrially relevant routes to phenethylamines are the reduction of β -nitrostyrenes (typically derived via the Henry reaction) and the reductive amination of phenylacetaldehydes.
Major synthetic pathways to phenethylamines: Henry reaction vs. reductive amination.
Troubleshooting Guide & FAQs
Q1: I am experiencing low yields and incomplete reduction when converting β -nitrostyrenes to phenethylamines using standard NaBH₄. Why does this happen, and how can I fix it? A1: Sodium borohydride (NaBH₄) alone is generally insufficient to fully reduce the conjugated α,β -unsaturated nitroalkene system; it often stalls at the nitroalkane intermediate[1]. To achieve complete reduction to the primary amine, NaBH₄ must be paired with a transition metal catalyst. A highly efficient method utilizes a NaBH₄/CuCl₂ system[2]. The addition of catalytic copper(II) chloride facilitates the in situ generation of active copper hydride species, driving the reduction of both the alkene and the nitro group in 10-30 minutes, yielding up to 83% without requiring inert atmospheres or harsh conditions[2].
Q2: During the reductive amination of phenylacetaldehyde with ammonia, I observe significant amounts of secondary and tertiary amine byproducts. How do I prevent over-alkylation? A2: Over-alkylation is a kinetic issue. The initially formed primary phenethylamine is often more nucleophilic than the starting ammonia[3]. Consequently, it competes for the remaining phenylacetaldehyde, forming a secondary imine that is subsequently reduced to a secondary amine byproduct[3].
Kinetic competition leading to over-alkylation byproducts during reductive amination.
To mitigate this causality:
-
Control Stoichiometry: Use a massive excess of the amine/ammonia source (5-10 equivalents) to statistically favor primary imine formation[3].
-
Stepwise Imine Formation: Decouple the condensation and reduction steps. Form the imine first, isolate it if possible, and then reduce it[3].
-
Selective Reducing Agents: Swap strong reducing agents for selective ones like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)[3]. These reagents selectively reduce the protonated iminium ion over the unreacted carbonyl, minimizing side reactions.
Q3: I am using Lithium Aluminum Hydride (LiAlH₄) for nitrostyrene reduction, but my product is contaminated with dehalogenated byproducts. What is the alternative? A3: LiAlH₄ is a powerful, non-selective reducing agent[4]. While it effectively reduces nitrostyrenes (typically yielding 68-81%), its aggressive nature can lead to the hydrodehalogenation of aryl halides[4]. This is severely detrimental when synthesizing halogenated phenethylamines like 2C-I or 2C-B[5]. In these cases, the NaBH₄/CuCl₂ system or carefully controlled catalytic hydrogenation is strongly preferred to maintain functional group tolerance[4].
Optimized Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating specific analytical checkpoints and workup rationales to ensure trustworthiness and reproducibility.
Protocol A: One-Pot Reduction of β -Nitrostyrenes (NaBH₄/CuCl₂ System)
Mechanistic Rationale: This protocol leverages the synergistic effect of NaBH₄ and CuCl₂ to rapidly reduce both the conjugated double bond and the nitro group, bypassing the need for pyrophoric LiAlH₄[2].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the substituted β -nitrostyrene (1.0 mmol) in an appropriate solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of Copper(II) chloride (CuCl₂) to the solution[2].
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (excess, typically 4-5 equivalents) in small portions to manage the exothermic hydrogen gas evolution[4].
-
Heating & Validation: Heat the reaction mixture to 80 °C and stir for 10 to 30 minutes[2].
-
Self-Validation Checkpoint: Monitor the reaction progress via TLC (Hexane:EtOAc 6:1); the complete disappearance of the bright yellow nitrostyrene spot confirms full reduction[2].
-
-
Quenching: Once complete, cool the mixture to room temperature. Acidify with a 20% HCl solution[2].
-
Causality: This crucial step quenches excess hydride and dissolves the copper salts into the aqueous phase, preventing stubborn emulsions during extraction[2].
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL)[2].
-
Isolation: Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure[2]. The freebase phenethylamine can be converted to its hydrochloride salt by treating with 4N HCl in dioxane, followed by precipitation in cold acetone[2].
Protocol B: Stepwise Reductive Amination of Phenylacetaldehyde
Mechanistic Rationale: Decoupling imine formation from reduction prevents the newly formed primary amine from reacting with unconsumed aldehyde, suppressing secondary amine formation[3].
Step-by-Step Methodology:
-
Imine Formation: Combine phenylacetaldehyde (1.0 mmol) with an excess of the primary amine or ammonia surrogate (5.0 mmol) in anhydrous methanol[3]. Stir at room temperature for 2-4 hours.
-
Reduction: Cool the mixture to 0 °C. Add Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.
-
Validation: Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Self-Validation Checkpoint: Monitor by GC-MS to ensure the absence of the secondary imine mass peak.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the borate complexes. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via acid-base extraction to isolate the pure phenethylamine.
Quantitative Data: Reducing Agent Comparison
The choice of reducing agent significantly impacts the reaction's efficiency, yield, and compatibility with other functional groups[4].
Table 1: Efficiency of Reducing Agents for β -Nitrostyrene Conversion
| Reducing Agent / System | Reaction Time | Typical Yield (%) | Functional Group Tolerance | Key Limitations / Drawbacks |
| NaBH₄ / CuCl₂ | 10 - 30 min | 62 - 83% | High (tolerates halogens, ethers) | Requires careful temperature control (80 °C) |
| Lithium Aluminum Hydride (LiAlH₄) | Not specified | 68 - 81% | Low (reduces most functional groups) | Pyrophoric; causes dehalogenation of aryl halides |
| Red-Al | 2 - 17 hours | 75 - 87% | Moderate | Aryl nitro groups may yield azo/azoxy byproducts |
| Catalytic Hydrogenation (H₂, Pd/C) | 3 - 24 hours | 70 - 90% | Moderate (can reduce benzylic groups) | Requires specialized high-pressure equipment |
Data summarized from comparative reduction studies[4].
References
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. 2
-
A Comparative Guide to the Reduction of Trans-beta-nitrostyrene: Efficiency of Various Reducing Agents - Benchchem. 4
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Beilstein Journals.1
-
Common side reactions in the synthesis of substituted phenylethylamines - Benchchem. 3
-
2,5-Dimethoxy-4-iodophenethylamine Hydrochloride | 64584-32-3 - Benchchem. 5
-
Application Note – Reductive Amination - Sigma-Aldrich.
Sources
- 1. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride | 64584-32-3 | Benchchem [benchchem.com]
Technical Support Center: Degradation Profiling of 2-(3,4-Diethoxyphenyl)ethylamine HCl
Welcome to the Analytical Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with characterizing the stability and degradation pathways of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride .
As a phenethylamine derivative, this compound presents unique analytical challenges due to its primary amine reactivity, ether linkages, and susceptibility to environmental stressors[1]. This guide synthesizes ICH Q1A(R2) compliance standards with advanced LC-HRMS methodologies to help you troubleshoot forced degradation studies, identify unknown degradants, and establish robust, self-validating analytical workflows.
Core Analytical Workflow
Forced degradation and LC-HRMS identification workflow for phenethylamines.
Experimental Design & Stress Testing FAQs
Q: Why does the protocol strictly target a 5–20% degradation window for this compound? A: Targeting 5–20% degradation is a fundamental requirement derived from ICH Q1A(R2) expectations[2][3]. Causality: If degradation exceeds 20%, the primary degradation products will begin to degrade into secondary and tertiary degradants. These secondary reactions do not accurately reflect real-world shelf-life stability and will unnecessarily complicate your LC-HRMS chromatograms. Conversely, less than 5% degradation fails to generate a sufficient signal-to-noise ratio for accurate MS/MS fragmentation profiling.
Q: How do I ensure my forced degradation protocol is a "self-validating system"? A: A self-validating degradation study must account for matrix effects, sample loss, and analytical drift. Implement the following triad in your experimental design:
-
Unstressed Control: A sample prepared identically but kept at 4°C in the dark[1].
-
Zero-Hour Quench Control: A sample spiked with the stressor (e.g., 0.1 M HCl) and immediately neutralized. This proves that degradation occurs over time, not instantaneously during sample preparation.
-
Mass Balance Calculation: The sum of the peak areas (Parent API + all identified degradants) in the stressed sample should approximate 95-105% of the unstressed control's peak area. If mass balance fails, you are likely losing volatile degradants (e.g., aldehydes) or forming insoluble polymers that precipitate out of the solution.
Standard Operating Procedure: Forced Degradation & LC-HRMS
Below is the step-by-step methodology for generating and identifying the degradation products of 2-(3,4-diethoxyphenyl)ethylamine HCl.
Phase I: Stress Application (Targeting 1 mg/mL API)
-
Acid Hydrolysis: Combine 1 mL of API stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Combine 1 mL of API stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Combine 1 mL of API stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 6 hours. (Note: Phenethylamines are highly susceptible to oxidation[1].)
-
Thermal Stress: Incubate solid API powder at 80°C for 7 days.
-
Photolysis: Expose a 1 mg/mL aqueous solution to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B compliant)[4].
Phase II: Quenching & Preparation
-
Neutralization: Neutralize acidic samples with 0.1 M NaOH and basic samples with 0.1 M HCl to prevent damage to the LC column and halt degradation.
-
Quenching Oxidation: Add sodium thiosulfate to H₂O₂ samples to quench residual oxidants.
-
Dilution: Dilute all samples to a final concentration of 10 µg/mL using the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) to prevent LC detector saturation.
Phase III: LC-HRMS/MS Acquisition
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) to retain the polar amine.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid ensures the primary amine remains fully protonated [M+H]+, maximizing Electrospray Ionization (ESI+) efficiency).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
MS Mode: ESI-Positive, Data-Dependent Acquisition (DDA) targeting the [M+H]+ parent mass (m/z 210.1489) and dynamically selecting the top 5 most abundant ions for MS/MS fragmentation.
Mechanistic Troubleshooting & Pathway Identification
Q: My oxidative stress samples show a major degradant with a +16 Da mass shift. How do I distinguish between N-oxidation and aromatic ring hydroxylation? A: Both pathways yield a mass of m/z 226.1438. To differentiate them, analyze the MS/MS fragmentation spectra:
-
N-Oxidation (Hydroxylamine): The primary amine group of phenethylamines is highly susceptible to oxidation[1]. In MS/MS, N-oxides readily exhibit a neutral loss of 33 Da (loss of NH₂OH), yielding a prominent m/z 193 product ion.
-
Ring Hydroxylation: If the oxygen is added to the aromatic ring, the MS/MS spectra will show a neutral loss of 17 Da (loss of NH₃ from the intact amine tail), yielding an m/z 209 product ion.
Q: I am observing a degradant at m/z 182.117 under harsh acidic conditions. What is the mechanism? A: This represents a -28 Da mass shift , which corresponds to the loss of an ethylene group (C₂H₄). This is classic O-deethylation . Under strong acidic conditions and heat, the ether linkages at the 3- or 4-position of the phenyl ring are cleaved, converting the ethoxy group into a phenol.
Major degradation pathways of 2-(3,4-diethoxyphenyl)ethylamine.
Quantitative Data Summary: Expected Degradation Profile
Use the following table to cross-reference your empirical HRMS data against the theoretical mass shifts expected for 2-(3,4-diethoxyphenyl)ethylamine.
| Degradation Pathway | Stress Condition | Structural Modification | Theoretical Exact Mass [M+H]⁺ | Mass Shift (Da) | Diagnostic MS/MS Neutral Loss |
| Parent API | N/A (Control) | Intact Molecule | 210.1489 | 0 | -17 Da (NH₃) |
| O-Deethylation | Acid (0.1 M HCl, 60°C) | Loss of C₂H₄ (Ether cleavage) | 182.1176 | -28.0313 | -17 Da (NH₃) |
| N-Oxidation | Oxidation (3% H₂O₂) | Addition of O at Amine | 226.1438 | +15.9949 | -33 Da (NH₂OH) |
| Oxidative Deamination | Oxidation / Heat | Conversion of Amine to Aldehyde | 209.1177 | -1.0312 | -28 Da (CO) |
| Photodegradation | UV Light (ICH Q1B) | Radical-mediated Dimerization | 417.2753 | +207.1264 | Cleavage to monomer |
References
- ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Minimizing Degradation of Phenethylamines During Storage. BenchChem.
- LC-HRMS and NMR studies for the characterization of degradation impurities. PubMed / National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride, a critical phenethylamine intermediate used in the development of CNS-active agents, PDE4 inhibitors, and antispasmodic drugs like drotaverine[1][2].
This document bypasses generic advice, focusing instead on the mechanistic causality behind yield drops during the Henry reaction, nitrostyrene reduction, and final salt crystallization.
Synthesis Workflow & Mechanistic Overview
Figure 1: Four-step synthetic workflow for 2-(3,4-diethoxyphenyl)ethylamine hydrochloride.
Troubleshooting Guides & FAQs
Q1: During the Henry reaction (nitroaldol condensation) between 3,4-diethoxybenzaldehyde and nitromethane, my yield of the nitrostyrene intermediate is consistently below 60% and I observe a dark, tarry byproduct. How can I suppress this?
Scientist's Insight: The dark tarry substance is a direct result of nitrostyrene polymerization and competing Nef-type oxidation side reactions. When strong bases (e.g., NaOH or unbuffered primary amines) are used, the highly electrophilic β-nitrostyrene product undergoes alkaline degradation[3]. Solution:
-
Catalyst Shift: Transition to 3[3]. This provides a buffered acidic environment that facilitates the initial imine formation and subsequent condensation while completely preventing the alkaline polymerization of the product.
-
Thermal Control: Limit reflux (95–100 °C) to exactly 2 hours. Prolonged thermal stress drives the equilibrium toward degradation[3].
Q2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce 3,4-diethoxy-β-nitrostyrene, but I am recovering a complex mixture containing dimers and unreduced oximes. What is the mechanistic failure here?
Scientist's Insight: While LiAlH₄ is a powerful reducing agent, it is notoriously non-selective. If the addition rate is too fast or localized heating occurs, the intermediate nitroso and hydroxylamine species undergo bimolecular coupling, forming azoxy or azo dimers. Furthermore, premature quenching leaves unreduced oximes in the mixture[4]. Solution:
-
Modern Alternative (Highly Recommended): Abandon LiAlH₄ in favor of a 5[5]. In this one-pot procedure, NaBH₄ reduces Cu(II) to active Cu(0) nanoparticles in situ. This catalytic species rapidly and selectively reduces both the conjugated alkene and the nitro group in 10–30 minutes, boosting yields to 62–83% without the pyrophoric risks or dimer formation associated with LiAlH₄[5][6].
-
If retaining LiAlH₄: You must use the "reverse addition" technique. Add the nitrostyrene solution dropwise to a chilled suspension of LiAlH₄ (minimum 4 equivalents) to ensure the hydride is always in vast stoichiometric excess, thereby outcompeting the bimolecular dimerization pathways[4].
Q3: My freebase 2-(3,4-diethoxyphenyl)ethylamine is pure by NMR, but when I attempt to form the hydrochloride salt, the product "oils out" instead of crystallizing. How do I achieve a high-yield crystalline API?
Scientist's Insight: "Oiling out" (liquid-liquid phase separation) occurs when the target salt is highly soluble in the chosen solvent at ambient temperature, or when adventitious water is present. The two ethoxy groups on the phenyl ring significantly increase the lipophilicity and hygroscopicity of the molecule compared to unsubstituted phenethylamines. Solution:
-
Strictly Anhydrous Conditions: Water is the enemy of this crystallization. Use strictly anhydrous diethyl ether as the primary solvent[5].
-
Controlled Acidification: Do not use aqueous HCl. Instead, precipitate the amine by adding an excess of 5[5].
-
Nucleation Temperature: Pre-cool the ether solution to 5 °C before acid addition. The rapid drop in solubility at this temperature forces crystalline nucleation before the oil phase can separate[5].
Quantitative Data & Yield Optimization Summary
The following table summarizes the quantitative improvements achieved by shifting from legacy methods to optimized protocols for the two most problematic steps in this synthesis.
| Synthesis Step | Legacy Protocol | Optimized Protocol | Average Yield | Key Mechanistic Advantage |
| Henry Reaction | Nitromethane / NaOH / EtOH | Nitromethane / NH₄OAc / Acetic Acid | 75–78% | Buffers reaction, preventing alkaline polymerization and tar formation[3]. |
| Reduction | LiAlH₄ / THF / Reflux (24h) | NaBH₄ / CuCl₂ / 2-PrOH–H₂O (30 min) | 62–83% | Eliminates dimer formation; non-pyrophoric; rapid in-situ Cu(0) catalysis[5][6]. |
Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.
Protocol A: Optimized Henry Reaction for 3,4-Diethoxy-β-nitrostyrene
Self-Validation Cue: The product will precipitate as a distinct greenish-yellow crystalline solid upon cooling.
-
Setup: In a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 3,4-diethoxybenzaldehyde (100 g, 0.516 mol), nitromethane (30.4 mL, 0.564 mol), glacial acetic acid (360 mL), and ammonium acetate (40.2 g, 0.516 mol)[3].
-
Reaction: Heat the reaction mass to reflux (approx. 95–100 °C) and maintain for exactly 2 hours[3].
-
Monitoring: Verify reaction completion via TLC (20% hexane/ethyl acetate); look for the disappearance of the aldehyde spot and the appearance of a slightly nonpolar yellow spot[3].
-
Crystallization: Remove from heat and allow the mixture to cool to room temperature. Transfer the flask to a 0 °C environment (ice bath or cold room) and let stand overnight to maximize precipitation[3].
-
Isolation: Filter the resulting greenish-yellow crystals, wash thoroughly with cold ethanol to remove residual acetic acid, and dry under vacuum (Expected yield: 74–78%, melting point 140–143 °C)[3].
Protocol B: One-Pot Reduction to 2-(3,4-Diethoxyphenyl)ethylamine Freebase
Self-Validation Cue: The reaction mixture will darken immediately upon CuCl₂ addition, indicating the successful generation of active Cu(0).
-
Catalyst Generation: In a round-bottom flask equipped with a magnetic stir bar, suspend NaBH₄ (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol (2-PrOH) and water[6]. Add a catalytic amount of CuCl₂.
-
Substrate Addition: Slowly add the 3,4-diethoxy-β-nitrostyrene (1 equivalent) synthesized in Protocol A to the stirring mixture[6].
-
Reduction: Attach a condenser, heat the mixture to 80 °C, and reflux for 30 minutes[6]. Monitor via TLC to ensure complete disappearance of the nitrostyrene.
-
Quenching: Cool the vessel to room temperature. Carefully add a 35% aqueous NaOH solution (10 mL) under continuous stirring to quench the reaction and free the amine[5].
-
Extraction: Extract the aqueous mixture with 2-PrOH (3 × 10 mL). Combine the organic extracts, dry thoroughly over anhydrous MgSO₄, and filter[5].
-
Concentration: Remove the solvent under reduced pressure to yield the freebase amine as a pale yellow oil[5].
Protocol C: Hydrochloride Salt Formation & Isolation
Self-Validation Cue: Immediate formation of a white/off-white precipitate without phase separation (oiling).
-
Dissolution: Dissolve the concentrated freebase amine (from Protocol B) in a large excess of anhydrous diethyl ether[5].
-
Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 5 °C[5].
-
Precipitation: Under vigorous magnetic stirring, add an excess of 2 N HCl in diethyl ether dropwise[5].
-
Isolation: Continue stirring for 15 minutes at 5 °C. Rapidly vacuum-filter the precipitated hydrochloride salt under a nitrogen blanket to prevent ambient moisture absorption.
-
Drying: Wash the filter cake with a small volume of cold anhydrous ether and transfer immediately to a vacuum desiccator to dry to constant weight.
References
-
An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride Source: Scribd (Archived Research) URL:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
resolving solubility issues of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride in solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(3,4-diethoxyphenyl)ethylamine hydrochloride.
Rather than providing generic advice, this guide deconstructs the thermodynamic and kinetic principles governing the dissolution of this molecule, ensuring that every protocol is a self-validating system.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the compound precipitate when added to simulated gastric fluid or low-pH chloride buffers? A1: This phenomenon is driven by the common ion effect . When 2-(3,4-diethoxyphenyl)ethylamine hydrochloride is introduced to a medium with a high concentration of chloride ions (e.g., 0.1 M HCl), the equilibrium between the solid salt and its ionized species is disrupted. The apparent solubility product ( Ksp ) is exceeded because the abundance of chloride counter-ions forces the protonated amine out of solution, leading to logarithmic decreases in solubility [1]. To circumvent this in aqueous formulations, you must employ co-solvents or supramolecular complexation.
Q2: I am attempting a synthesis/extraction in dichloromethane (DCM), but the salt remains an insoluble suspension. Why? A2: Hydrochloride salts possess high crystal lattice energies that require solvents with high dielectric constants (such as water or methanol) to overcome the ionic bonds [2]. Aprotic organic solvents like DCM, hexane, or ethyl acetate lack the capacity to solvate the dissociated Cl− and NH3+ ions. To resolve this, you must convert the salt into its free base form via alkalinization. This masks the ionic charge, allowing the lipophilic 3,4-diethoxyphenyl moiety to drive dissolution in the organic phase[3].
Q3: How can I improve the aqueous solubility of this compound for in vivo assays without altering the pH? A3: If pH adjustment is not viable, supramolecular complexation using β -cyclodextrin ( β -CD) is a highly effective, field-proven approach. The internal cavity of β -CD (~6.5 Å) is optimally sized to encapsulate the lipophilic 3,4-diethoxyphenyl ring. This forms a water-soluble inclusion complex that masks the hydrophobic region from the aqueous environment while maintaining the molecule's pharmacological integrity [4]. Alternatively, pharmaceutical co-crystallization with neutral molecules can alter the intrinsic dissolution rate without changing the active pharmaceutical ingredient's chemical composition [5].
Part 2: Quantitative Data & Solvent Compatibility
To facilitate rapid solvent selection, the following table summarizes the expected solubility behavior of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride across various systems, alongside the mechanistic cause and required interventions.
Table 1: Physicochemical Solubility Profile & Interventions
| Solvent System | Dielectric Constant ( ϵ ) | Solubility Status | Mechanistic Cause | Recommended Intervention |
| Deionized Water | ~80.1 | High | Ion-dipole interactions with NH3+ | None required |
| 0.1M HCl (pH 1) | ~80.1 | Low | Common ion effect ( Cl− saturation) | Use β -CD or co-solvents |
| Methanol / Ethanol | 32.7 / 24.5 | Moderate-High | Polar protic solvation of ionic lattice | Gentle heating / Sonication |
| Dichloromethane (DCM) | 8.9 | Very Low | Inability to disrupt high lattice energy | Freebase extraction (Protocol A) |
| Ethyl Acetate | 6.0 | Very Low | Aprotic nature fails to solvate ions | Freebase extraction (Protocol A) |
Part 3: Diagnostic Workflow
The following logic diagram outlines the standard operating procedure for diagnosing and resolving solubility failures based on your target phase.
Decision tree for resolving 2-(3,4-diethoxyphenyl)ethylamine HCl solubility issues.
Part 4: Validated Experimental Protocols
Protocol A: Quantitative Freebasing for Organic Solvent Extraction
Purpose: To convert the insoluble hydrochloride salt into a highly lipophilic free base for reactions or extractions in aprotic solvents [3].
-
Dissolution: Suspend 10 mg of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride in 1 mL of deionized water in a conical vial.
-
Alkalinization: Add 1 mL of 2 M aqueous NaOH solution dropwise.
-
Self-Validation Step: Monitor the aqueous layer with pH paper. Ensure the pH is > 10 to guarantee complete deprotonation of the amine (typical phenethylamine pKa ~9.5). The solution will turn turbid as the insoluble free base separates.
-
-
Extraction: Add 1 mL of dichloromethane (DCM) to the vial. Invert gently 10-15 times to partition the free base into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Separation & Drying: Allow the phases to separate. Collect the lower organic (DCM) layer and transfer it to a flask containing 0.5 g of anhydrous sodium sulfate ( Na2SO4 ).
-
Self-Validation Step: The organic layer must transition from slightly turbid to completely clear, visually confirming the successful removal of residual water.
-
-
Recovery: Decant the dried organic layer and evaporate the solvent under reduced pressure to yield the free base as an oil.
Protocol B: β -Cyclodextrin Inclusion Complexation
Purpose: To enhance the aqueous solubility of the compound for biological assays without altering the buffer pH [4].
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of β -CD (e.g., 0, 5, 10, 15, and 20 mmol/L) in your target buffer.
-
Saturation: Add an excess amount of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride to each vial to ensure the solution is saturated.
-
Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (e.g., 37°C) for 24 to 48 hours to reach thermodynamic equilibrium.
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
Analysis & Validation:
-
Self-Validation Step: Quantify the dissolved drug concentration in each filtrate using UV-Vis spectroscopy or HPLC. Plot the drug concentration against the β -CD concentration (Higuchi-Connors method). A linear increase (an AL -type phase solubility profile) mathematically confirms the successful formation of a 1:1 inclusion complex.
-
References
- Preformulation: understanding drug's solubility profile and possible solubilization mechanisms. uomustansiriyah.edu.iq.[https://vertexaisearch.cloud.google.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTVYQVA7DpVFF-rF5vP_upa8pjZ9-jcWbISLsfCgTJklAYmtYTJQ011ccX09LlLy6sWOG_3wjWFdDIw_W3EPLRpwLWYaYyr8oJLT-EKxGIwEWFyy9TCrlX3bStjK8DDyGef_7sQRGHRryEg==]
- 3 - Organic Syntheses Procedure. orgsyn.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2tg3Lmnk6wM6WfRSGYq9KNxLeX_vbc6oKN10mcHCeL5FCCA3VPiKp2Cd4AsZjPDcgGozEZb8d6dysl3lts_ekzNgJ43MwrzN3Zf4gj5K_Md1NbW2JajXsOyuUPjqpSMVd1OkYXrfX]
- Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvVCj02hofM9zdEG-GG4wTzxBXF9BTd83mavXKY3DRWRGpcpLj1Pvh4mSn3HFrUJPczX25SYIC-E1CSu6ij7NUqTysWESvER9C2SRSTt_hs4McpdunKFB9zrhECHuDavoytTPP1Jv5L6nxP4o=]
- co-crystallization-a technique for solubility enhancement. academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBC8PWCXPsLJjjTIGUHZuc5E9yDyW5gu22Yi1dx-Yby5ySz1x7_4xzbJAcMU7xTGWcn3fveysr92WF1VnmTnEIqek6O9NyJzF-b2ZTQfaUqhuw5i0d9-NqQO3h9AzW1Y9-kRkpwBO94PicNNr1DS7a0uAS35C2Vj1skK3Pk2qVeO3OFIAOWAI7bjwyhrFCW0JocNXe]
strategies to avoid byproducts in 2-(3,4-diethoxyphenyl)ethylamine hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3,4-diethoxyphenyl)ethylamine (CAS No. 61381-04-2). This compound is a highly valuable phenethylamine derivative, serving as a critical building block in the development of central nervous system agents and as a primary intermediate for the antispasmodic API, Drotaverine[1][2].
Because this amine is highly electron-rich, its synthesis is prone to specific side reactions, including dimerization, ether cleavage, and oxidation. This guide is engineered for drug development professionals to troubleshoot byproduct formation, understand the mechanistic causality behind these issues, and implement self-validating experimental protocols.
Pathway & Byproduct Visualization
To effectively troubleshoot, it is crucial to map where the synthesis diverges into byproduct formation. The diagram below illustrates the three primary industrial and laboratory routes (Nitrile, Amide, and Nitrostyrene) and their associated failure modes.
Synthetic pathways to 2-(3,4-diethoxyphenyl)ethylamine and common byproduct formation nodes.
Troubleshooting & FAQs
Q1: During the catalytic hydrogenation of 3,4-diethoxyphenylacetonitrile, our HPLC shows a massive peak for a higher molecular weight impurity. What is it, and how do we prevent it? A1: You are likely observing the secondary amine dimer, bis(3,4-diethoxyphenethyl)amine.
-
Causality: During the reduction of the nitrile, an intermediate imine is formed. If the newly formed primary amine reacts with this imine before it can be further reduced, it creates a secondary amine byproduct.
-
Solution: Conduct the hydrogenation in a solvent system containing a large excess of ammonia (e.g., 80–96% aqueous ethanol containing 9–12% ammonia)[3]. The ammonia acts as a competing nucleophile, reacting with the intermediate imine to form a transient gem-diamine that rapidly reduces to the desired primary amine, effectively suppressing dimerization.
Q2: We are utilizing the nitrostyrene route to avoid the highly toxic metal cyanides used in the nitrile route[4]. However, our reduction stalls, yielding oxime and hydroxylamine impurities. How can we drive it to completion? A2: The reduction of 3,4-diethoxy- β -nitrostyrene requires potent, sustained hydride delivery.
-
Causality: The nitro group reduces stepwise (Nitro → Nitroso → Hydroxylamine → Amine). Weak reducing agents or premature quenching traps the intermediate.
-
Solution: If using LiAlH4 , ensure a minimum of 4 equivalents and maintain a rigorous reflux in anhydrous THF. For a safer, highly scalable alternative, utilize the NaBH4/NiCl2 (nickel boride) catalytic system. The in situ generated nickel boride acts as an excellent hydrogenation catalyst that prevents stalling at the oxime intermediate.
Q3: We noticed a phenolic byproduct (mono-desethylated derivative) in our final batch. Is the ethoxy group being cleaved? A3: Yes. The electron-rich 3,4-diethoxy aromatic ring is highly susceptible to ether cleavage (dealkylation).
-
Causality: Prolonged exposure to extreme heat during hydrogenation or the use of strong Lewis acids during downstream processing coordinates the ether oxygen, weakening the O-CH2CH3 bond.
-
Solution: Keep hydrogenation temperatures strictly between 45°C and 68°C[3]. Under these optimized conditions, the mono-desethylated byproduct is present only in trace amounts undetectable by standard TLC[3].
Q4: We are reducing 3,4-diethoxyphenylacetamide with LiAlH4 , but our yields are low due to unreacted starting material[5]. Can we increase the temperature? A4: Yes, but solvent choice is critical.
-
Causality: Amide reduction is highly endothermic and requires high activation energy to collapse the tetrahedral intermediate.
-
Solution: Perform the reduction in refluxing THF (65–70 °C) for 22–24 hours using an LiAlH4 dosage of 80–81% relative to the amide[5]. Do not use diethyl ether, as its boiling point (35 °C) is too low to provide the necessary thermal energy for complete conversion.
Quantitative Data: Route Comparison
The following table summarizes the expected performance and byproduct risks of the three primary synthetic strategies.
| Synthetic Route | Primary Reagents | Typical Yield | Primary Byproduct Risk | Mitigation Strategy |
| Nitrile Reduction | H2 (8-10 atm), Raney Ni | 90–96% | Secondary Amine Dimers | Saturate solvent with 9–12% NH3 |
| Amide Reduction | LiAlH4 , THF | 85–89% | Unreacted Amide | Reflux at 65–70 °C for 24h |
| Nitrostyrene Reduction | NaBH4 / NiCl2 , MeOH | 80–85% | Oximes / Hydroxylamines | Maintain excess NaBH4 , monitor via TLC |
Validated Experimental Protocols
Every protocol must be a self-validating system. The procedures below include built-in In-Process Controls (IPCs) to ensure the reaction has successfully bypassed byproduct formation before moving to the next step.
Protocol A: Nitrile Reduction (Optimized to Prevent Dimerization)
Based on industrial patent parameters for high-purity yield[3].
-
Solvent Preparation: Prepare 310 L of 80–96% aqueous ethanol. Bubble anhydrous ammonia gas into the solvent until a concentration of 9–12% w/w is achieved. Causality: The high ammonia concentration is the primary defense against secondary amine dimerization.
-
Reaction Setup: Into a high-pressure hydrogenation vessel, charge 100 kg of 3,4-diethoxyphenylacetonitrile and the prepared ammonia/ethanol solvent[3].
-
Catalyst Addition: Add 24 kg of pretreated Raney-nickel catalyst[3]. (Caution: Raney Ni is highly pyrophoric. Keep wetted at all times).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to an overpressure of 8 to 10 atm. Heat the mixture to 45°–68° C[3].
-
IPC (Self-Validation): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and hydrogen consumption ceases. Confirm the absence of the nitrile starting material via HPLC.
-
Workup & Purification: Filter off the catalyst under an inert nitrogen atmosphere. Evaporate the filtrate under reduced pressure. Subject the residue to vacuum fractionation to yield highly pure 2-(3,4-diethoxyphenyl)ethylamine[3].
Protocol B: Amide Reduction (Optimized for Complete Conversion)
Based on advanced synthesis methods for Drotaverine intermediates[5].
-
Setup: In a thoroughly dried reaction flask under a continuous nitrogen sweep, add 152 mmol of 3,4-diethoxyphenylacetamide and 680 mL of anhydrous tetrahydrofuran (THF)[5].
-
Hydride Addition: Carefully add 719 mmol of Lithium Aluminum Hydride ( LiAlH4 ) in portions[5]. Causality: The large excess (approx. 4.7 eq) ensures sufficient hydride transfer to fully reduce the carbonyl to the methylene group.
-
Reflux: Heat the reaction mixture to 65–70 °C and maintain reflux for 24 hours[5].
-
IPC (Self-Validation): Pull an aliquot, quench into ethyl acetate/water, and analyze the organic layer via TLC/HPLC. Proceed only if the amide peak is completely absent.
-
Quench: Cool the reactor strictly to 0–5 °C. Very slowly add 120 mL of water dropwise until no obvious hydrogen bubbles are generated[5]. Causality: Slow quenching prevents thermal spikes that could trigger ether cleavage.
-
Isolation: Adjust the pH to 7–8 using 6N hydrochloric acid. Extract the freebase amine into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[5].
Sources
A Comparative Guide to the Pharmacological Profile of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride and Other Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride, a substituted phenethylamine, against other well-characterized compounds in its class. Due to the limited publicly available experimental data on this specific molecule, this document outlines a hypothesized pharmacological profile based on established structure-activity relationships (SAR) and details the requisite experimental protocols for its empirical validation.
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of psychoactive substances, including stimulants, entactogens, and hallucinogens.[1][2] The specific substitutions on the phenyl ring, sidechain, or amino group dictate the compound's pharmacological properties.[1] This guide will focus on the anticipated interactions with key monoamine receptors, particularly the serotonin 5-HT₂A receptor, a primary target for many psychedelic phenethylamines.[3][4]
Structural and Mechanistic Context
2-(3,4-diethoxyphenyl)ethylamine is a close structural analog of 3,4-dimethoxyphenethylamine (DMPEA), a compound known to be metabolized in humans.[5][6] The primary structural difference lies in the substitution of two methoxy groups at the 3 and 4 positions of the phenyl ring with two ethoxy groups. This seemingly minor alteration can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) Hypothesis:
Based on general SAR principles for phenethylamines, the following hypotheses can be formulated for 2-(3,4-diethoxyphenyl)ethylamine:
-
Increased Lipophilicity: The replacement of methoxy with ethoxy groups increases the molecule's lipophilicity. This may enhance its ability to cross the blood-brain barrier and could potentially alter its binding affinity for target receptors.
-
Receptor Affinity: The oxygen-containing substituents at the 3 and 4 positions are crucial for interactions with aminergic G protein-coupled receptors (GPCRs). While the precise impact of diethoxy versus dimethoxy substitution on affinity for specific receptors like the 5-HT₂A receptor is not extensively documented, it is a key area for investigation. Studies on related compounds have shown that extending alkoxy groups can increase binding affinities at 5-HT₂A and 5-HT₂C receptors.[7]
-
Metabolic Stability: The ethyl groups may be subject to different metabolic pathways (e.g., O-dealkylation) compared to methyl groups, potentially leading to a different duration of action and a unique metabolite profile.
Comparative Framework: Benchmarking Against Key Phenethylamines
To provide a meaningful comparison, 2-(3,4-diethoxyphenyl)ethylamine hydrochloride should be evaluated against a panel of well-characterized phenethylamines with diverse pharmacological profiles.
| Compound | Structure | Primary Mechanism of Action | Typical Receptor Profile |
| Mescaline | 3,4,5-trimethoxyphenethylamine | 5-HT₂A/₂C receptor agonist | Psychedelic |
| 2C-B | 2,5-dimethoxy-4-bromophenethylamine | Potent 5-HT₂A/₂C receptor partial agonist | Psychedelic |
| Dopamine | 2-(3,4-dihydroxyphenyl)ethylamine | Dopamine receptor agonist | Neurotransmitter |
| 2-(3,4-diethoxyphenyl)ethylamine | 3,4-diethoxyphenethylamine | Hypothesized: 5-HT₂A/₂C receptor agonist | To be determined |
Proposed Experimental Workflow for Pharmacological Characterization
A systematic evaluation is required to elucidate the pharmacological profile of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride. The following experimental workflow provides a comprehensive approach from in vitro receptor interactions to in vivo behavioral effects.
Caption: Proposed experimental workflow for characterization.
3.1. In Vitro Receptor Profiling
The initial step is to determine the binding affinity and functional activity of the compound at a panel of relevant receptors.
Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
-
Objective: To determine the equilibrium dissociation constant (Ki) of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride for the human 5-HT₂A receptor.
-
Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a high-affinity 5-HT₂A antagonist radioligand, such as [³H]ketanserin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (2-(3,4-diethoxyphenyl)ethylamine hydrochloride).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).[8]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the compound's ability to bind to the 5-HT₂A receptor, providing a fundamental measure of its potential to interact with this key psychedelic target.[9] The choice of [³H]ketanserin is standard for its high affinity and selectivity.
3.2. In Vitro Functional Activity
Determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist is crucial. For GPCRs like the 5-HT₂A receptor, which primarily couple to Gq/11 proteins, functional assays typically measure downstream second messengers.[3][10]
Caption: Canonical 5-HT₂A receptor Gq signaling pathway.[11][12][13]
Protocol 2: Calcium Flux Functional Assay
-
Objective: To measure the ability of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride to activate the Gq-mediated signaling pathway of the 5-HT₂A receptor by quantifying changes in intracellular calcium.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT₂A receptor. Plate cells in a 96-well, black, clear-bottom plate.[8]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[8]
-
Compound Addition: Prepare serial dilutions of the test compound and a reference agonist (e.g., serotonin or DOI).
-
Measurement: Use a fluorescence plate reader to measure baseline fluorescence, then add the compound and record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.[14]
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.
-
-
Causality: This assay provides a direct measure of the compound's functional efficacy at the 5-HT₂A receptor.[15] Activation of the Gq pathway leads to the release of intracellular calcium stores, a hallmark of 5-HT₂A receptor agonism.[3][14]
3.3. In Vivo Behavioral Assessment
In vivo studies are essential to understand the physiological and behavioral effects of a novel compound.
Protocol 3: Head-Twitch Response (HTR) in Mice
-
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride. The HTR in rodents is a well-validated behavioral proxy for hallucinogenic potential in humans.[8]
-
Methodology:
-
Animals: Use male C57BL/6J mice.[8]
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., DOI) via intraperitoneal (IP) injection.[8]
-
Observation: Place each mouse individually in an observation chamber and record the number of head twitches over a specified period (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of head twitches in the test compound group to the control groups.
-
-
Causality: The HTR is a specific behavior mediated by the activation of 5-HT₂A receptors in the medial prefrontal cortex.[15] A significant increase in HTR provides strong evidence of in vivo 5-HT₂A agonist activity and potential psychedelic-like effects.
Protocol 4: Locomotor Activity Assessment
-
Objective: To evaluate the stimulant or depressant effects of the compound on general activity.
-
Methodology:
-
Apparatus: Use automated photobeam activity chambers.
-
Procedure: After drug administration, place individual animals in the chambers and record locomotor activity (e.g., beam breaks) over a period of 1-2 hours.[16][17]
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters compared to a vehicle control group.
-
-
Causality: Phenethylamines can have varied effects on locomotion.[18] This assay helps to distinguish between stimulant properties (common to amphetamines) and potential sedative or psychedelic-induced motor suppression.
Conclusion
While the precise pharmacological profile of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride remains to be empirically determined, its structural similarity to other known phenethylamines provides a strong basis for forming testable hypotheses. The proposed workflow, moving from in vitro receptor characterization to in vivo behavioral assessment, offers a rigorous and scientifically sound path to elucidating its mechanism of action, potency, and potential therapeutic or psychoactive effects. The data generated from these studies will be critical for understanding its place within the broader class of phenethylamine compounds and for guiding any future drug development efforts.
References
-
ResearchGate. Detailed signal transduction pathways of serotonin-2A receptors... Available from: [Link]
-
González-Maeso, J. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available from: [Link]
-
Nikiforuk, A., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports. Available from: [Link]
-
Wikipedia. (2024). 5-HT2A receptor. Available from: [Link]
-
Sustainability. Gq Signaling Pathway. Available from: [Link]
-
Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung. Available from: [Link]
-
Kaplan, L. A., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Available from: [Link]
-
Kim, M., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available from: [Link]
-
Wikipedia. (2024). Substituted phenethylamine. Available from: [Link]
-
Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Available from: [Link]
-
Bio-Rad. G-Protein alpha-q signaling cascades Pathway Map. Available from: [Link]
-
Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available from: [Link]
-
QIAGEN. Gαq Signaling. Available from: [Link]
-
De-Deurwaerdère, P., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology. Available from: [Link]
-
Taylor & Francis Online. (2023). G-Alpha Subunit Abundance and Activity Differentially Regulate β-Catenin Signaling. Available from: [Link]
-
Fantegrossi, W. E., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Oregon Health & Science University. Available from: [Link]
-
Wettschureck, N., & Offermanns, S. (2006). Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins. Cellular Signalling. Available from: [Link]
-
Schifano, F., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. ResearchGate. Available from: [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
MDPI. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Available from: [Link]
-
Cignarella, G., et al. (1996). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry. Available from: [Link]
-
Friedhoff, A. J., & Hollister, L. E. (1966). Comparison of the metabolism of 3,4-dimethoxyphenylethylamine and mescaline in humans. Biochemical Pharmacology. Available from: [Link]
-
De-Deurwaerdère, P., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. PubMed. Available from: [Link]
- Google Patents. (1988). EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.
-
PharmaCompass. 2-(3,4-Dimethoxyphenyl)ethylamine. Available from: [Link]
-
Kim, M., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available from: [Link]
-
Nocentini, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available from: [Link]
-
Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]
-
MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Available from: [Link]
-
Hansen, M., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Available from: [Link]
-
Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. Available from: [Link]
-
Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. Available from: [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-(3,4-Dimethoxyphenyl)ethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Comparison of the metabolism of 3,4-dimethoxyphenylethylamine and mescaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Receptor Binding Affinity Comparison: 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride vs. 2C-B
Executive Summary
In the pharmacological evaluation of phenethylamine derivatives, structure-activity relationships (SAR) dictate the binding affinity and functional efficacy at serotonergic targets, particularly the 5-HT2A and 5-HT2C receptors. This guide provides an objective, data-driven comparison between 2C-B (4-bromo-2,5-dimethoxyphenethylamine) —a potent, well-characterized psychedelic partial agonist—and 2-(3,4-diethoxyphenyl)ethylamine hydrochloride (commonly known as 3,4-diethoxyphenethylamine)—a sterically hindered structural analog primarily utilized as a chemical intermediate and negative steric probe.
By contrasting these two compounds, researchers can elucidate the strict spatial constraints of the 5-HT2A orthosteric binding pocket and establish robust, self-validating control systems for in vitro receptor assays.
Mechanistic Analysis: The 5-HT2A "Steric Ceiling"
The binding affinity of phenethylamines at the 5-HT2A receptor is highly dependent on the substitution pattern of the phenyl ring. The receptor's orthosteric pocket contains a hydrophobic cleft that accommodates these substituents, but it enforces strict volumetric limits, often referred to in medicinal chemistry as the "steric ceiling" [3].
-
2C-B (Optimal Fit): 2C-B features a 2,5-dimethoxy and 4-bromo substitution pattern. The methoxy groups at the 2- and 5-positions perfectly align with the hydrophobic residues of the binding pocket, while the 4-position bromine provides necessary lipophilic bulk. This precise geometric fit allows the ligand to lock the receptor into its active conformation, initiating robust Gq-protein coupling and subsequent downstream signaling [1].
-
2-(3,4-Diethoxyphenyl)ethylamine (Steric Clash): This compound lacks the critical 5-methoxy group and instead features bulky ethoxy groups at the 3- and 4-positions. While the 5-HT2A receptor's 4-position (para) is relatively tolerant of elongation, the 3-position is highly sensitive to steric bulk [3]. The addition of a 3-ethoxy group introduces a severe steric clash with the receptor walls. This physical impedance prevents the ligand-receptor lock, abolishing the conformational shift required for activation. Consequently, 3,4-diethoxyphenethylamine exhibits virtually no binding affinity and is used industrially as a precursor for antispasmodic drugs like drotaverine [4], or as a negative control in receptor binding studies [3].
Comparative Data Presentation
The following table summarizes the quantitative receptor binding affinities ( Ki ) and functional potencies ( EC50 ) for both compounds.
| Compound | 5-HT2A Affinity ( Ki ) | 5-HT2C Affinity ( Ki ) | Functional Activity ( EC50 at 5-HT2A) | Primary Utility |
| 2C-B | 3.5 nM | 4.3 nM | 1.2 nM (Partial Agonist) | 5-HT2A/2C Reference Agonist [1, 2] |
| 2-(3,4-diethoxyphenyl)ethylamine HCl | > 10,000 nM | > 10,000 nM | Inactive | Synthesis Intermediate / Steric Probe [3, 4] |
Experimental Workflows & Protocols
To empirically validate the binding affinities and functional activities of these compounds, the following self-validating experimental protocols should be employed. The inclusion of both compounds acts as an internal quality control: 2C-B validates the dynamic range of the assay (positive control), while 3,4-diethoxy-PEA confirms the absence of non-specific binding artifacts (negative control).
Protocol A: Radioligand Binding Displacement Assay
Causality Note: Traditional antagonist radioligands (e.g., [3H]-ketanserin) may fail to accurately estimate the high-affinity, G-protein-coupled state of the receptor. Utilizing an agonist radioligand like [125I]-DOI ensures a more accurate measurement of agonist binding affinity [1, 5].
-
Membrane Preparation: Culture HEK-293 cells stably expressing human 5-HT2A receptors. Harvest cells in ice-cold Tris-HCl buffer, homogenize, and centrifuge at 40,000 × g to isolate the membrane fraction [5].
-
Assay Setup: In a 96-well plate, combine 50 µg of membrane protein per well with [125I]-DOI at a concentration equivalent to its Kd value.
-
Ligand Addition: Add varying concentrations ( 10−11 to 10−4 M) of the test compounds (2C-B and 3,4-diethoxy-PEA HCl) to generate a displacement gradient.
-
Incubation: Incubate the microplates at 37°C for 60 minutes to achieve thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Quantification: Measure the retained radioactivity using a gamma counter. Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Gq-Mediated Calcium Flux Assay (Functional Readout)
-
Cell Plating: Seed 5-HT2A-expressing HEK-293 cells into black, clear-bottom 384-well plates and incubate overnight.
-
Dye Loading: Remove media and incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Compound Injection: Using an automated liquid handler (e.g., FLIPR), inject serial dilutions of 2C-B and 3,4-diethoxy-PEA.
-
Signal Acquisition: Measure the transient increase in intracellular calcium (fluorescence emission at 525 nm) immediately following injection. 2C-B will yield a sharp dose-dependent spike ( EC50 ~1.2 nM), whereas 3,4-diethoxy-PEA will yield a baseline flatline, confirming its inability to trigger the Gq-PLC-IP3 pathway.
Pathway Visualization
The following diagram illustrates the divergent intracellular signaling outcomes when the 5-HT2A receptor is exposed to an optimal agonist versus a sterically hindered probe.
Comparative 5-HT2A receptor signaling pathway activation: 2C-B vs. 3,4-Diethoxy-PEA.
References
-
Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design - Journal of Medicinal Chemistry (ACS Publications). 1
-
2C-B - Wikipedia. 2
-
3-Ethoxy-4-methoxyphenethylamine | 86456-97-5 - Benchchem. 3
-
3,4-Dimethoxybenzoyl Chloride | Veratroyl Chloride, 98% - Benchchem. 4
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC (NIH). 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. 3-Ethoxy-4-methoxyphenethylamine | 86456-97-5 | Benchchem [benchchem.com]
- 4. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis validation of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride
Title: Quantitative Analysis Validation of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride: A Methodological Comparison Guide
Executive Summary
2-(3,4-diethoxyphenyl)ethylamine hydrochloride (CAS 61381-04-2) is a substituted phenethylamine derivative characterized by an aromatic benzene ring with two adjacent ethoxy substituents and an ethylamine side chain[1]. It serves as a critical synthetic intermediate and a monitored impurity (often designated as Impurity 40 or 67) in the manufacturing of the antispasmodic drug Drotaverine[2][3]. Because primary amines are highly polar and susceptible to oxidative degradation, developing a robust, stability-indicating quantitative assay is essential for pharmaceutical quality control[4]. This guide objectively compares the leading analytical methodologies for quantifying this compound and provides a self-validating experimental framework aligned with ICH Q2(R2) guidelines[5].
Methodological Comparison: Selecting the Optimal Analytical Strategy
When quantifying polar, basic amines, scientists must navigate chromatographic challenges such as peak tailing, poor volatility, and matrix interference. Below is an objective comparison of the three primary analytical alternatives utilized for the quantitative validation of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride.
Table 1: Performance Characteristics of Analytical Alternatives
| Analytical Method | Primary Application | Limit of Detection (LOD) | Linearity Range | Causality / Mechanism of Action |
| RP-HPLC-UV | Routine QC & Stability-Indicating Assays | ~0.25 μg/mL | 0.25 – 10.0 μg/mL | Utilizes low pH buffers (pH 3.0) to fully protonate the amine, preventing secondary electrostatic interactions with residual silanols on C18 columns[4]. |
| UPLC-MS/MS | Trace Impurity Profiling & Pharmacokinetics | < 0.01 ng/mL | 0.05 – 500 ng/mL | Electrospray Ionization (ESI+) capitalizes on the easily protonated primary amine to generate highly sensitive Multiple Reaction Monitoring (MRM) transitions. |
| GC-FID/MS | Orthogonal Separation (Post-Derivatization) | ~0.1 μg/mL | 0.5 – 20.0 μg/mL | Requires derivatization (e.g., trifluoroacetylation) to mask the polar amine, drastically increasing volatility and thermal stability for gas-phase elution. |
Scientific Integrity & Causality: The "Why" Behind the Protocol
The Challenge of Primary Amines: 2-(3,4-diethoxyphenyl)ethylamine possesses a predicted pKa of approximately 9.75[1]. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), utilizing unbuffered or neutral mobile phases causes the compound to exist in a state of partial ionization. This dynamic equilibrium leads to severe peak tailing, irreproducible retention times, and poor resolution from structurally similar Drotaverine degradation products[4].
The Solution (A Self-Validating System): To establish a robust, stability-indicating method, the mobile phase must be buffered at least 2 pH units below the analyte's pKa. Employing a 0.02 M potassium dihydrogen orthophosphate buffer adjusted to pH 3.0 ensures >99% protonation of the primary amine[4]. This forces the analyte into a single, stable ionic state, yielding sharp, symmetrical peaks. Furthermore, the electron-rich 3,4-diethoxy aromatic ring is susceptible to oxidative degradation (e.g., in peroxide stress conditions)[4]. A highly efficient C18 stationary phase is required to resolve the intact amine from these oxidative degradation products, ensuring mass balance and method specificity[4].
Experimental Protocol: Step-by-Step RP-HPLC Validation
The following protocol details the validation of an RP-HPLC method for 2-(3,4-diethoxyphenyl)ethylamine hydrochloride in strict accordance with ICH Q2(R2) analytical validation standards[5].
Phase 1: Chromatographic Conditions Setup
-
Column Selection: Equip the system with an XTerra RP18 column (150 × 4.6 mm, 5 μm) to provide optimal surface area and end-capping for basic analytes[4].
-
Mobile Phase Preparation:
-
Run Parameters: Establish a gradient elution profile at a flow rate of 1.0 mL/min, maintaining the column compartment at 25°C[4].
-
Detection: Set the Photodiode Array (PDA) detector to 230 nm, which captures the optimal absorbance maximum for the diethoxyphenyl chromophore[4].
Phase 2: System Suitability Testing (SST)
-
Prepare a working standard solution of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride at 2.0 μg/mL in the mobile phase diluent[4].
-
Inject the standard six consecutive times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 2000.
Phase 3: Linearity, LOD, and LOQ Evaluation
-
Prepare a calibration curve using a minimum of five concentration levels ranging from 0.25 μg/mL to 10.0 μg/mL[4].
-
Plot the peak area against the concentration to perform linear regression.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999[4].
-
Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by calculating the signal-to-noise (S/N) ratio. Target S/N = 3:1 for LOD and S/N = 10:1 for LOQ[5].
Phase 4: Accuracy (Recovery Studies) & Specificity
-
Spike Recovery: Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% of the target specification limit. Analyze in triplicate. Mean recovery must fall between 98.0% and 102.0%[4].
-
Forced Degradation (Specificity): Subject the sample to acid, base, oxidative (peroxide), thermal, and photolytic stress[4]. Verify via PDA peak purity analysis that the 2-(3,4-diethoxyphenyl)ethylamine peak is homogenous and completely resolved from all degradation byproducts[4].
Mandatory Visualization: Analytical Validation Lifecycle
Caption: Logical workflow for the ICH Q2(R2) analytical validation of primary amine impurities.
References
-
National Center for Biotechnology Information. "3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694". PubChem. URL: [Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH.org. URL: [Link]
-
Dahivelkar, P. P., et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation". PubMed Central (PMC). URL: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Comparative Analysis of Receptor Binding Profiles for Methoxylated Phenethylamines
Methoxylated phenethylamines represent a structurally diverse class of psychoactive compounds that primarily exert their effects through the serotonergic system. From the naturally occurring prototypical compound, mescaline, to ultrapotent synthetic derivatives like the NBOMe series, minor structural modifications drastically alter receptor affinity, efficacy, and pharmacokinetics.
This guide provides an objective, data-driven comparison of receptor binding profiles across key phenethylamine derivatives, detailing the structure-activity relationships (SAR) and providing validated experimental methodologies for quantifying these interactions.
Structure-Activity Relationships (SAR) and Receptor Affinity
The primary target for hallucinogenic phenethylamines is the 5-HT2 receptor family, specifically the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The binding affinity ( Ki ) is highly sensitive to the positioning and nature of substituents on the phenyl ring and the amine side chain 1[1].
-
Methoxy Positioning: The transition from a 3,4,5-trimethoxy substitution (mescaline) to a 2,5-dimethoxy substitution (2C series) significantly enhances 5-HT2A receptor complementarity 2[2].
-
4-Position Substitution: The addition of lipophilic, electron-withdrawing groups (e.g., Bromine in 2C-B, Iodine in 2C-I) at the 4-position of the 2,5-dimethoxyphenyl ring acts as a critical determinant, driving affinity into the low nanomolar range 3[3].
-
Alpha-Methylation: The inclusion of an alpha-methyl group transforms a phenethylamine into an amphetamine (e.g., DOB, DOM). While this maintains high receptor affinity, its primary pharmacological advantage is steric hindrance against degradation by Monoamine Oxidase (MAO), drastically increasing the compound's in vivo half-life 1[1].
-
N-Benzyl Substitution: The addition of a bulky 2-methoxybenzyl group to the amine (NBOMe series) exploits an auxiliary hydrophobic binding pocket within the 5-HT2A receptor, resulting in ultrapotent, sub-nanomolar affinity 4[4].
Comparative Binding Data ( Ki Values)
The following table summarizes the in vitro binding affinities of key phenethylamines. Lower Ki values denote higher binding affinity.
| Compound | Structural Class | 5-HT2A ( Ki , nM) | 5-HT2B ( Ki , nM) | 5-HT2C ( Ki , nM) | Efficacy Profile |
| Mescaline | 3,4,5-trimethoxy PEA | ~ 550.0 | > 1000.0 | ~ 300.0 | Partial Agonist |
| 2C-B | 2,5-dimethoxy-4-bromo PEA | 1.2 | 13.0 | 0.63 | Partial Agonist |
| DOB | 2,5-dimethoxy-4-bromo AMP | 0.6 - 2.0 | ~ 5.0 | 1.5 | Full/Partial Agonist |
| DOM | 2,5-dimethoxy-4-methyl AMP | 10.0 - 20.0 | ~ 35.0 | 15.0 | Partial Agonist |
| 25I-NBOMe | N-benzyl PEA derivative | 0.04 | 2.5 | 0.08 | Full Agonist |
Mechanisms of Action: The 5-HT2A Signaling Pathway
Binding affinity ( Ki ) only dictates how tightly a ligand binds to the receptor; it does not describe the functional consequence. Methoxylated phenethylamines act as agonists or partial agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that canonically signals through the Gq/11 pathway.
Canonical 5-HT2A receptor Gq/11 signaling pathway activated by phenethylamines.
Experimental Methodology: Self-Validating Radioligand Binding Assay
To accurately determine the Ki values presented above, high-throughput radioligand competition binding assays are utilized. The following protocol outlines a self-validating system for evaluating novel phenethylamine derivatives using 96-well microfilter plates 5[5].
Step-by-Step Protocol
1. Membrane Preparation:
-
Action: Homogenize HEK-293 cells stably expressing the human 5-HT2A receptor in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 20,000 x g for 10 minutes at 4°C 6[6].
-
Causality: This step isolates the receptor-embedded lipid bilayers from cytosolic proteases that could degrade the receptor or the test ligand, ensuring a stable and highly concentrated binding environment.
2. Filter Plate Pre-treatment:
-
Action: Pre-soak 96-well GF/C glass fiber filter plates in 0.5% Polyethyleneimine (PEI) for 2 hours prior to the assay 5[5].
-
Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fiber. Because many phenethylamines and radioligands are positively charged at physiological pH, this step drastically reduces non-specific binding to the plastic/glass, maximizing the assay's signal-to-noise ratio.
3. Incubation & Self-Validation:
-
Action: In a 250 µL final volume, combine 50 µg of membrane protein, 0.5 nM [3H] ketanserin (to label antagonist states) or [125I] DOI (to label agonist high-affinity states), and varying concentrations of the test phenethylamine ( 10−11 to 10−4 M). Incubate at 30°C for 60 minutes to reach equilibrium.
-
Self-Validating Control: Parallel wells must contain 1 µM unlabeled ketanserin to define Non-Specific Binding (NSB). If the calculated NSB exceeds 30% of the total radioactive binding, the assay fails validation, indicating either degraded filters or insufficient washing stringency.
4. Termination & Washing:
-
Action: Rapidly terminate the reaction via vacuum filtration using a 96-well harvester. Wash the filters four times with 300 µL of ice-cold wash buffer 6[6].
-
Causality: The use of ice-cold buffer kinetically freezes the reaction by drastically slowing the dissociation rate ( koff ) of the receptor-ligand complex, trapping the specifically bound radioligand on the filter while flushing away unbound molecules.
5. Quantification & Analysis:
-
Action: Dry the filters at 50°C, seal with scintillation cocktail, and measure radioactivity (CPM) using a microplate scintillation counter. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
High-throughput radioligand competition binding assay workflow for 5-HT2A.
References
-
BenchChem. "A Comparative Analysis of the Receptor Binding Profiles of 2-(3,4-Dimethoxyphenyl)propan-2-amine and Related Compounds." 1
-
Frontiers in Pharmacology. "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines." 2
-
Wikipedia. "2C-B: Pharmacodynamics and Chemistry." 3
-
ResearchGate. "Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands." 4
-
PubMed (NIH). "Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates." 5
-
Gifford Bioscience. "Data Sheet: Radioligand Binding Assay Protocol." 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
certification of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride as a reference standard
Certification of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride as a Reference Standard: A Comparative Metrological Guide
The compound 2-(3,4-diethoxyphenyl)ethylamine hydrochloride (CAS 432492-76-7), commonly referred to in pharmaceutical compendia as Drotaverine Amine Impurity, is a critical analytical marker[1]. It is the primary hydrolytic degradation product and a key synthetic precursor of Drotaverine, a widely used antispasmodic active pharmaceutical ingredient (API). In the highly regulated landscape of pharmaceutical quality control, the accuracy of impurity profiling hinges entirely on the metrological integrity of the reference standards used.
As a Senior Application Scientist, I frequently encounter analytical discrepancies stemming from the use of poorly characterized working standards. This guide objectively compares the performance and regulatory viability of an ISO 17034 Certified Reference Standard (CRS) against uncertified alternatives, detailing the rigorous experimental causality required to achieve an unbroken chain of metrological traceability.
The Metrological Framework: Why Certification Matters
Under the guidelines of USP <11> Reference Standards[2] and ICH Q2(R2) Validation of Analytical Procedures[3], the quantification of reportable impurities must be performed using highly characterized specimens. Assuming an uncertified standard is "100% pure" based solely on chromatographic area percentage is a fundamental analytical error. Chromatographic purity fails to account for invisible mass—such as residual water, inorganic salts, and non-UV-absorbing solvents.
An ISO 17034 certification[4] transforms a high-purity chemical into a metrologically valid Certified Reference Standard (CRS). This is achieved through a self-validating system of orthogonal analytical techniques, culminating in a certified purity value with an expanded uncertainty budget ( U ).
Figure 1: ISO 17034 Certification Workflow for Reference Standards.
Comparative Performance Analysis
When developing an HPLC method for Drotaverine impurity profiling, the choice of standard directly impacts the accuracy of the quantitative limit test. Table 1 synthesizes the performance metrics of three standard tiers.
Table 1: Quantitative Comparison of Reference Standard Tiers
| Analytical Parameter | ISO 17034 Certified Reference Standard (CRS) | Uncertified Working Standard (WS) | In-House Synthesized Material |
| Purity Assignment | qNMR + Mass Balance (Orthogonal) | HPLC Area % (Often overestimates) | Variable (Depends on internal QC) |
| Metrological Traceability | Unbroken chain to SI units | None / Assumed 100% | Traceable only if calibrated vs CRS |
| Expanded Uncertainty ( U ) | Calculated (e.g., 99.6% ± 0.2%) | Not determined | Rarely calculated rigorously |
| Water / Volatiles | Quantified (KF, GC-HS) & Subtracted | Often ignored | Requires separate validation |
| Regulatory Compliance | Fully compliant (ICH Q2(R2), USP <11>) | High risk of OOS during audits | Requires extensive bridging studies |
The Causality of Failure: If an uncertified WS contains 3% water (being a hygroscopic hydrochloride salt) but is assumed to be 100% pure, the analyst will weigh 3% less active compound. Consequently, the calibration curve will be artificially low, leading to a systematic under-reporting of the 3,4-diethoxyphenethylamine impurity in the commercial API batch. This poses a severe risk to patient safety and regulatory approval.
Mechanistic Pathway: The Origin of the Impurity
To understand why this standard is necessary, we must look at the chemical stability of the parent drug. Drotaverine contains a sensitive imine/amide-like linkage that is susceptible to hydrolytic cleavage under acidic or basic stress conditions, yielding 2-(3,4-diethoxyphenyl)ethylamine and a corresponding acid byproduct[1].
Figure 2: Hydrolytic degradation pathway of Drotaverine yielding the amine impurity.
Self-Validating Experimental Protocols
To certify 2-(3,4-diethoxyphenyl)ethylamine hydrochloride, the producer must execute self-validating protocols. Below are the definitive methodologies used to establish absolute purity and trace impurity profiles.
Protocol A: Absolute Purity Determination via qNMR (Quantitative NMR)
qNMR is a primary ratio method. Because the NMR signal intensity is directly proportional to the number of resonating nuclei, we can determine absolute purity without needing a pre-existing standard of the same compound.
-
Internal Standard (IS) Selection: Select a highly pure, traceable IS that does not have overlapping signals with the analyte. NIST SRM 350b (Benzoic Acid) is optimal.
-
Sample Preparation: Accurately weigh ~15 mg of 2-(3,4-diethoxyphenyl)ethylamine HCl and ~5 mg of the IS into a single vial using a microbalance (readability d=0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6 .
-
Parameter Optimization (Causality): Set the relaxation delay ( D1 ) to at least 5×T1 (longitudinal relaxation time of the slowest relaxing proton). This ensures 99.3% magnetization recovery, preventing integration errors.
-
Acquisition & Integration: Acquire 1H NMR at 400 MHz or higher (minimum 64 scans for high S/N ratio). Integrate the distinct aromatic protons of the diethoxyphenyl ring (e.g., δ 6.7-6.9 ppm) against the aromatic protons of Benzoic Acid.
-
Calculation: Calculate the mass fraction using the formula:
Psample=IISIsample×NsampleNIS×MISMsample×WsampleWIS×PIS(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Protocol B: Orthogonal Impurity Profiling (HPLC-UV)
While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (<0.1%). A validated HPLC method per ICH Q2(R2)[3] is required to ensure no co-eluting hidden impurities exist.
-
System Setup: Use a reversed-phase C18 column (150 mm × 4.6 mm, 3 µm particle size). The dense end-capping prevents secondary interactions with the basic primary amine of the analyte.
-
Mobile Phase:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to sharpen the amine peak).
-
Channel B: Acetonitrile.
-
Gradient: 5% B to 80% B over 20 minutes.
-
-
Detection: UV at 230 nm (optimal absorbance for the diethoxyphenyl chromophore).
-
System Suitability (Self-Validation): Inject a resolution mixture of Drotaverine and 3,4-diethoxyphenethylamine. The protocol is only valid if the resolution ( Rs ) between the two peaks is >2.0 and the relative standard deviation (RSD) of five replicate injections is <1.0% .
Conclusion
The certification of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride is not merely a bureaucratic exercise; it is a fundamental scientific requirement for accurate pharmaceutical analysis. By utilizing an ISO 17034 Certified Reference Standard, laboratories eliminate the systemic biases introduced by uncharacterized water content and trace impurities, ensuring full compliance with ICH Q2(R2) and USP <11> mandates.
References
-
Cleanchem Lab. Drotaverine Amine Impurity | CAS No: 61381-04-2. Retrieved from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]
-
United States Pharmacopeia (USP). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from:[Link]
-
ARO Scientific. ISO 17034 Guide to International Standards for Reference Material Producers. Retrieved from:[Link]
Sources
A Comprehensive Guide to Evaluating the Purity of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride: Orthogonal Techniques and Method Validation
For researchers, analytical scientists, and drug development professionals, establishing the exact purity profile of an active pharmaceutical ingredient (API) or critical intermediate is the cornerstone of quality assurance. 2-(3,4-diethoxyphenyl)ethylamine hydrochloride is a primary amine salt featuring a diethoxy-substituted aromatic ring. Because of its specific physicochemical properties—namely, its basic amine functionality, UV-active chromophore, and hydrochloride counterion—relying on a single analytical technique for purity determination is scientifically inadequate.
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging an orthogonal analytical strategy aligned with the latest [1], laboratories can establish a self-validating, comprehensive purity profile.
Physicochemical Profiling & Analytical Challenges
Before selecting an analytical method, one must understand the causality between the molecule's structure and its behavior in analytical instruments:
-
The Chromophore: The 3,4-diethoxyphenyl ring provides strong ultraviolet (UV) absorbance, making UV detection highly effective for the free base moiety.
-
The Amine Functionality: Primary amines are prone to secondary interactions with residual silanols on silica-based chromatographic columns. This causes severe peak tailing unless mitigated by low-pH mobile phases or end-capped stationary phases.
-
The Salt Form: The hydrochloride counterion does not absorb UV light. Consequently, HPLC-UV only determines the chromatographic purity of the organic free base, ignoring the salt stoichiometry and any inorganic impurities.
To achieve an absolute mass balance, an orthogonal approach is mandatory.
Figure 1: Orthogonal Purity Evaluation Workflow for Amine Hydrochlorides.
Comparative Analysis of Purity Techniques
Reversed-Phase HPLC-UV (RP-HPLC-UV)
HPLC is the industry standard for separating complex mixtures and detecting trace impurities [4]. For 2-(3,4-diethoxyphenyl)ethylamine, RP-HPLC separates related substances (e.g., unreacted starting materials, regioisomers) based on hydrophobicity. However, HPLC is a relative method; it requires an identical, highly pure reference standard to quantify the exact mass, and it is blind to non-UV absorbing impurities.
Proton Quantitative NMR (1H-qNMR)
qNMR has emerged as a primary ratio method for absolute purity assessment [2]. The fundamental causality making qNMR so powerful is that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal. By co-dissolving the sample with an internal standard (IS) of known purity, you can calculate the exact mass fraction of the analyte without needing a reference standard of the analyte itself [3].
Performance Comparison Data
The table below summarizes the quantitative and operational differences between these techniques when applied to 2-(3,4-diethoxyphenyl)ethylamine hydrochloride.
| Analytical Parameter | RP-HPLC-UV | 1H-qNMR | Ion Chromatography (IC) |
| Primary Target | Trace organic impurities & related substances | Absolute mass fraction (% w/w) of the main component | Stoichiometry of the HCl counterion |
| Limit of Quantitation (LOQ) | < 0.05% (Highly sensitive) | ~ 0.5% - 1.0% (Moderate sensitivity) | < 0.1% |
| Reference Standard Required? | Yes (Identical to analyte) | No (Uses a universal Internal Standard) | Yes (Chloride standard) |
| Detects Inorganic Salts? | No | No (unless using specific nuclei) | Yes |
| Analysis Time per Sample | 15 - 45 minutes | 10 - 20 minutes | 15 - 30 minutes |
| Regulatory Framework | ICH Q2(R2) [1] | ISO 24583:2022 [3] / USP <761> | ICH Q2(R2) [1] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the methodology inherently checks its own accuracy during execution.
Protocol 1: RP-HPLC-UV for Related Substances
Causality & Rationale: To prevent peak tailing of the basic ethylamine group, the mobile phase is acidified to pH ~2.0 using Trifluoroacetic acid (TFA). This fully protonates the residual silanols on the stationary phase, eliminating secondary ion-exchange interactions.
Step-by-Step Methodology:
-
Column Selection: Use a highly end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% v/v TFA in LC-MS grade water.
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 5% B to 90% B over 30 minutes to ensure elution of both polar degradants and highly lipophilic impurities.
-
Sample Preparation: Dissolve 1.0 mg/mL of 2-(3,4-diethoxyphenyl)ethylamine HCl in Mobile Phase A.
-
System Suitability Test (Self-Validation): Inject a resolution mixture containing the analyte and a known related impurity (e.g., 3,4-diethoxyphenylacetonitrile).
-
Acceptance Criteria: Resolution ( Rs ) > 2.0; Tailing Factor ( Tf ) < 1.5. Proceed only if these criteria are met.
-
-
Data Acquisition: Monitor UV absorbance at 220 nm and 280 nm. Calculate chromatographic purity using the area normalization method.
Protocol 2: 1H-qNMR for Absolute Mass Fraction
Causality & Rationale: For accurate quantitation, the longitudinal relaxation time ( T1 ) of all protons must be accounted for. A long relaxation delay ( D1 ) ensures that all nuclei return to their equilibrium state before the next radiofrequency pulse, preventing signal saturation and integration errors.
Figure 2: The qNMR Causality and Self-Validation Pathway.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select an IS that is chemically stable, highly pure (traceable to NIST SRM), and has NMR signals that do not overlap with the analyte. Maleic acid (singlet at ~6.3 ppm) is an excellent choice for this compound [2].
-
Sample Preparation: Accurately weigh ~10 mg of 2-(3,4-diethoxyphenyl)ethylamine HCl and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve them in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
NMR Acquisition Parameters:
-
Frequency: ≥400 MHz.
-
Pulse Angle: 90°.
-
Relaxation Delay ( D1 ): ≥5×T1 of the slowest relaxing proton (typically set to 30–60 seconds).
-
Number of Scans: ≥16 to achieve a Signal-to-Noise Ratio (S/N) > 150.
-
-
Processing: Apply zero-filling and an exponential line broadening function (0.3 Hz). Perform strict manual phase and baseline correction.
-
Self-Validation & Calculation: Calculate the purity using at least two independent analyte signals (e.g., the aromatic protons at ~6.8 ppm and the ethoxy CH3 triplet at ~1.3 ppm).
-
Acceptance Criteria: The calculated mass fraction from both independent signals must agree within ±0.5% . If they do not, an underlying impurity is overlapping with one of the signals, and an alternative resonance must be chosen.
-
Conclusion
Evaluating the purity of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride cannot be confidently achieved through a single analytical lens. HPLC-UV provides the necessary sensitivity to detect trace organic impurities and ensure the safety profile of the compound. Conversely, 1H-qNMR acts as the ultimate arbiter of absolute mass fraction, bypassing the need for identical reference standards and revealing the true assay value of the batch. By combining these techniques into a cross-referenced, self-validating workflow, laboratories can ensure full compliance with ICH Q2(R2) standards and guarantee the integrity of their drug development pipeline.
References
Standard Operating Procedure: Safe Handling and Disposal of 2-(3,4-Diethoxy-phenyl)-ethylamine Hydrochloride
As an essential intermediate in the synthesis of antispasmodic pharmaceuticals like Drotaverine[1], 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride (also known as 3,4-diethoxyphenethylamine HCl) is frequently handled in drug development laboratories. While it is not classified as an acutely lethal P-listed waste, its physicochemical properties dictate strict adherence to characteristic hazardous waste protocols (Toxicity/Irritant) under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].
This guide provides researchers and environmental health and safety (EH&S) professionals with field-proven, mechanistic methodologies for the safe operational handling, spill response, and final disposal of this compound.
Chemical Profile & Quantitative Data
Understanding the physical and hazardous properties of the chemical is the first step in designing a self-validating safety protocol. The following table summarizes the critical data required for risk assessment[3].
| Property / Hazard | Value / Classification | Operational Implication |
| Chemical Formula | C₁₂H₁₉NO₂ · HCl | Halogenated organic; requires specific incineration. |
| Molar Mass | 245.75 g/mol | Determines stoichiometric neutralization limits. |
| Physical State | Crystalline Solid | Prone to aerosolization; do not dry-sweep. |
| GHS Hazard Codes | H302, H315, H319, H335 | Acute oral toxicity; severe skin/eye/respiratory irritant. |
| Signal Word | Warning | Mandates secondary containment and proper PPE. |
| Solubility | High in water, moderate in organics | Aqueous waste streams must be captured, not drained. |
Mechanistic Safety & Chemical Reactivity (E-E-A-T)
To build a robust safety culture, laboratory personnel must understand the causality behind handling rules, rather than just memorizing steps.
-
The Danger of Drain Disposal: You must never dispose of 2-(3,4-Diethoxy-phenyl)-ethylamine HCl down the sink[4]. While highly water-soluble, organic amines and their salts exhibit moderate biocidal properties that can disrupt the biological processing stages of municipal wastewater treatment facilities[5].
-
Incompatibility with Oxidizers (The Bleach Hazard): A common laboratory mistake is using sodium hypochlorite (bleach) to decontaminate amine spills. Do not do this. Primary amines react exothermically with hypochlorites to form highly toxic, volatile, and potentially explosive chloramines.
-
pH-Dependent Skin Penetration: As a hydrochloride salt, the compound is relatively stable and ionized. However, if exposed to strong bases during a mixed-waste scenario, it converts back to its free base form (3,4-diethoxyphenethylamine). The free base is a lipophilic oil that penetrates standard nitrile gloves and human skin much more rapidly than the salt form[3].
Waste Segregation & Disposal Workflow
The following logic dictates how waste containing this compound must be segregated, stored, and ultimately destroyed via high-temperature halogen-rated incineration.
Decision tree for the segregation and disposal of 2-(3,4-Diethoxy-phenyl)-ethylamine HCl waste.
Experimental Protocols: Handling & Disposal
Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the hazard has been successfully mitigated before proceeding to the next.
Protocol A: Solid Waste Packaging & SAA Storage
This protocol applies to leftover reagent, contaminated weighing boats, Kimwipes, and disposable PPE.
-
Container Selection: Select a high-density polyethylene (HDPE) wide-mouth container. Causality: HDPE is chemically inert to trace acidic micro-environments caused by the dissociation of the hydrochloride salt in ambient humidity[6]. Do not use metal containers, which may corrode over time[4].
-
Collection: Using dedicated forceps or a disposable spatula, transfer all solid waste into the HDPE container.
-
Verification Check: Inspect the rim of the container to ensure no powder residue is trapped in the threads, which could cause exposure upon reopening. Wipe the threads with a damp Kimwipe if necessary, and place the wipe inside the container.
-
Labeling: Affix a standardized RCRA hazardous waste label. Mark the contents exactly as: "Hazardous Waste - Toxic Solid: 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride."[4]
-
SAA Transfer: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Place it inside a secondary containment tray. Ensure the SAA is inspected weekly and waste is collected by EH&S within the regulatory time limit (typically 90 days for large generators, or up to 6 months for academic labs under EPA Subpart K)[2].
Protocol B: Liquid Waste Segregation & Neutralization
This protocol applies to mother liquors, HPLC effluents, or aqueous washings containing the compound.
-
Solvent Categorization: Determine if the solvent matrix is aqueous or organic.
-
Organic: Route to the "Halogenated Organic Waste" carboy (due to the chloride ion in the salt).
-
Aqueous: Route to a dedicated "Toxic Aqueous Waste" carboy.
-
-
pH Verification (Self-Validating Step): Before capping the aqueous waste carboy, test the pH using indicator strips. The pH should ideally be between 5.5 and 10.5[5]. If the solution is highly acidic (pH < 2.0), carefully neutralize it with dilute NaOH to prevent the degradation of the waste container, ensuring you do not overshoot and liberate the free amine base.
-
Incompatibility Check: Verify that the receiving carboy contains zero oxidizing agents (e.g., nitric acid, peroxides, hypochlorites) to prevent exothermic reactions and toxic gas generation[4].
-
Sealing & Storage: Cap the carboy securely. Never leave funnels in the waste carboy. Transfer to the SAA secondary containment.
Protocol C: Immediate Spill Response
In the event of a localized benchtop spill of the solid powder:
-
Isolate & Don PPE: Evacuate immediate personnel. Don double nitrile gloves, chemical splash goggles, and a fitted N95/P100 particulate respirator to prevent inhalation of the H335-classified dust[3].
-
Damp Containment: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical intermediate. Lightly mist a stack of heavy-duty paper towels with distilled water (or use a specialized lab spill pad) and gently lay them over the powder to suppress dust.
-
Collection: Carefully fold the damp towels inward, trapping the powder. Place the mass into a heavy-duty hazardous waste bag.
-
Decontamination: Wash the spill surface with a mild detergent and water. Verification: Swab the area with a fresh damp Kimwipe; if the wipe shows any yellow/off-white residue, repeat the detergent wash.
-
Disposal: Seal the waste bag, label it as toxic solid waste, and transfer it to the SAA[2].
References
-
National Institutes of Health (PubChem). "3,4-Diethoxyphenethylamine | CID 840694". Available at:[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at: [Link]
-
American Chemical Society (ACS). "Hazardous Waste and Disposal". Available at: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at: [Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at: [Link]
Sources
- 1. 3,4-Diethoxyphenethylamine | 61381-04-2 [chemicalbook.com]
- 2. danielshealth.com [danielshealth.com]
- 3. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. acs.org [acs.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
